2,5-Bis(benzyloxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYEOHUDBSABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393368 | |
| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-54-2 | |
| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2,5-Bis(benzyloxy)benzaldehyde: A Technical Guide
Introduction
2,5-Bis(benzyloxy)benzaldehyde, also known as 2,5-bis(phenylmethoxy)benzaldehyde (CAS No. 6109-54-2), is a valuable organic intermediate characterized by a central benzaldehyde ring substituted with two bulky benzyloxy groups. Its molecular formula is C₂₁H₁₈O₃, with a molecular weight of 318.37 g/mol . This structure, featuring an electrophilic aldehyde and two ether linkages, makes it a versatile building block in the synthesis of more complex molecules, from pharmaceuticals to materials science.
A thorough understanding of a molecule's spectroscopic signature is paramount for researchers for structure verification, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Note on Data Availability: As of the latest revision of this guide, a complete, publicly available, and experimentally verified set of spectra for this compound has not been located. The following sections are therefore based on established spectroscopic principles and data from closely related structural analogs. The analysis is designed to provide a robust and scientifically grounded prediction of the expected spectral characteristics for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices
NMR experiments are conducted in a deuterated solvent, typically deuterochloroform (CDCl₃), to avoid signal overlap from solvent protons.[1][2] Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially in the aromatic region where multiple protons and carbons resonate in close proximity.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The structure of this compound suggests several distinct proton signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.45 | Singlet (s) | 1H | Aldehyde H (CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen, causing it to appear far downfield.[2] |
| ~7.50-7.30 | Multiplet (m) | 10H | Phenyl H's of benzyloxy groups | The ten protons on the two unsubstituted phenyl rings of the benzyloxy groups are expected to resonate in this typical aromatic region. |
| ~7.45 | Doublet (d) | 1H | Aromatic H (C6-H) | This proton is ortho to the aldehyde group and is expected to be deshielded. It will appear as a doublet due to coupling with C4-H. |
| ~7.20 | Doublet of doublets (dd) | 1H | Aromatic H (C4-H) | This proton is coupled to both C3-H and C6-H, resulting in a doublet of doublets. |
| ~7.15 | Doublet (d) | 1H | Aromatic H (C3-H) | This proton is ortho to a benzyloxy group and meta to the aldehyde. It will appear as a doublet due to coupling with C4-H. |
| ~5.15 | Singlet (s) | 2H | Methylene H's (O-CH₂-Ph) | The protons of the methylene bridge at the C5 position. |
| ~5.10 | Singlet (s) | 2H | Methylene H's (O-CH₂-Ph) | The protons of the methylene bridge at the C2 position. The two methylene groups are in slightly different electronic environments and may appear as two distinct singlets or a single singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191.0 | Aldehyde C (CHO) | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[1] |
| ~155.5 | Aromatic C (C2-O) | Aromatic carbon directly attached to an ether oxygen is significantly deshielded. |
| ~154.0 | Aromatic C (C5-O) | Similar to C2, this carbon is deshielded due to the ether linkage. |
| ~136.5 | Aromatic C (ipso-C of benzyl) | The ipso-carbons of the benzyl groups. |
| ~128.8 | Aromatic C (ortho/meta-C of benzyl) | The ortho and meta carbons of the benzyl groups. |
| ~128.4 | Aromatic C (para-C of benzyl) | The para carbons of the benzyl groups. |
| ~127.5 | Aromatic C (C1-CHO) | The carbon to which the aldehyde group is attached. |
| ~125.0 | Aromatic C (C6) | Aromatic CH carbon. |
| ~118.0 | Aromatic C (C4) | Aromatic CH carbon. |
| ~115.0 | Aromatic C (C3) | Aromatic CH carbon. |
| ~71.0 | Methylene C (O-CH₂) | The sp³ hybridized carbons of the methylene bridges are found in this region, typical for benzylic ethers. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices
For a solid sample like this compound, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in contact with the sample.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3060-3030 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2870 & ~2770 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |
| ~1685 | Strong | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1495, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |
| ~1040 | Medium | C-O Stretch | Aryl-Alkyl Ether (symmetric) |
The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1685 cm⁻¹ and the characteristic weak "Fermi doublet" for the aldehyde C-H stretch.[3] The presence of strong C-O stretching bands confirms the ether linkages.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.
Causality Behind Experimental Choices
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragments provide a structural fingerprint. For a more gentle ionization that preserves the molecular ion, Electrospray Ionization (ESI) could be used, often yielding the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z 318. This peak corresponds to the intact molecule and confirms the molecular weight.
-
Base Peak: m/z 91. This is the most stable and abundant fragment, corresponding to the benzyl or tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzylic ether bond. The high stability of this cation is the driving force for this fragmentation pathway.
-
Other Key Fragments:
-
m/z 227: [M - C₇H₇]⁺. Loss of one benzyl group.
-
m/z 299: [M - H - CO]⁺. Loss of a hydrogen radical followed by carbon monoxide from the aldehyde group.
-
m/z 77: [C₆H₅]⁺. The phenyl cation, from fragmentation of the benzyl group.
-
m/z 65: [C₅H₅]⁺. Loss of acetylene from the phenyl cation.
-
Experimental Protocols
The following sections describe standardized, self-validating methodologies for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
Data Acquisition (¹H NMR): Acquire the spectrum using a standard 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.
Protocol 2: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.
Protocol 3: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Volatilize the sample by heating and bombard it with a 70 eV electron beam in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection and Analysis: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with key atoms labeled to correspond with the predicted NMR assignments.
Caption: Molecular structure of this compound.
Experimental Workflow
The logical flow from sample to final interpreted data is crucial for maintaining scientific integrity.
References
An In-depth Technical Guide to 2,5-Bis(benzyloxy)benzaldehyde: Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of 2,5-Bis(benzyloxy)benzaldehyde (CAS No. 6109-54-2), a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and strategic applications, with a particular focus on its emerging role in medicinal chemistry.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic aldehyde featuring two benzyl ether groups protecting the hydroxyl functionalities of a hydroquinone-derived scaffold. This structural motif makes it a valuable and versatile building block in multi-step organic synthesis, allowing for selective manipulation of the aldehyde group while the phenolic positions remain shielded. Its core identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 6109-54-2 | [1][2] |
| Molecular Formula | C₂₁H₁₈O₃ | [2] |
| Molecular Weight | 318.37 g/mol | |
| IUPAC Name | 2,5-bis(phenylmethoxy)benzaldehyde | [1] |
| Synonyms | 2,5-bis(benzyloxy)benzenecarbaldehyde | [1] |
| Appearance | White to yellow solid | [1][3] |
| Melting Point | 98 - 100 °C | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis and Purification: A Validated Protocol
The most reliable and common synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the benzylation of the two hydroxyl groups of 2,5-dihydroxybenzaldehyde. The protocol described below is a self-validating system, where successful execution and subsequent characterization confirm the product's identity and purity.
Causality and Experimental Rationale
The choice of reagents and conditions is critical for maximizing yield and minimizing side products.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is sufficiently strong to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides, yet mild enough to prevent side reactions involving the aldehyde or the benzyl bromide.
-
Solvent: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic starting materials and facilitates the reaction without participating in it.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (typically overnight).
-
Work-up: The aqueous sodium bicarbonate (NaHCO₃) quench neutralizes any unreacted acidic species. The subsequent washes with brine and drying over sodium sulfate (Na₂SO₄) are standard procedures to remove water and inorganic salts from the organic phase.
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[3]
-
Reagent Setup: To a round-bottom flask, add 2,5-dihydroxybenzaldehyde (1.0 eq) and dissolve it in acetone (approx. 130 mL per gram of starting material).
-
Base and Alkylating Agent Addition: Add potassium carbonate (K₂CO₃, 1.0 eq) followed by benzyl bromide (BnBr, 1.0 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture under reflux overnight. Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product into ethyl acetate (3 x volumes of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., starting with 5% EtOAc) to afford this compound as a white solid. A typical yield for this procedure is around 50%.[3]
Synthesis Workflow Diagram
Spectroscopic Characterization
Structural confirmation is unequivocally achieved through nuclear magnetic resonance (NMR) spectroscopy. The following data, recorded in DMSO-d₆, provides a clear spectral fingerprint of the molecule.[3]
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 10.4 (s, 1H): A sharp singlet corresponding to the aldehyde proton (-CHO). Its downfield shift is characteristic of its deshielded environment.
-
δ 7.43 (m, 14H): A complex multiplet representing the protons of the two benzyl groups and the three protons on the central aromatic ring.
-
δ 5.25 (s, 2H) & 5.12 (s, 2H): Two distinct singlets for the two sets of benzylic methylene protons (-OCH₂Ph). The slight difference in chemical shift indicates they are in chemically non-equivalent environments.
-
-
¹³C-NMR (100 MHz, DMSO-d₆):
-
δ 189.7: The carbonyl carbon of the aldehyde group.
-
δ 156.2 - 112.4: A series of peaks in the aromatic region corresponding to the 18 carbons of the three aromatic rings.
-
δ 71.4 & 70.6: The two benzylic methylene carbons, confirming the presence of the benzyl ether linkages.
-
Chemical Reactivity and Strategic Utility
The primary value of this compound lies in the orthogonal reactivity of its functional groups.
-
Aldehyde Group: The aldehyde is a versatile handle for numerous transformations, including:
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to a primary alcohol with sodium borohydride or lithium aluminum hydride.
-
Condensation: Readily participates in reactions like Wittig, Horner-Wadsworth-Emmons, and aldol condensations to form C-C bonds.
-
-
Benzyl Ethers: The benzyl groups serve as robust protecting groups for the phenolic hydroxyls. They are stable to a wide range of acidic and basic conditions. Their primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and efficient method that regenerates the hydroxyl groups without affecting many other functional groups, including the products of aldehyde transformations.
Representative Reaction: Oxidation to Carboxylic Aciddot
// Nodes for structures Start [label="this compound\n(C₂₁H₁₈O₃)"]; End [label="2,5-Bis(benzyloxy)benzoic Acid\n(C₂₁H₁₈O₄)"];
// Invisible nodes for edge labeling reagent_node [label="[Oxidizing Agent]\ne.g., KMnO₄", shape=plaintext, fontcolor="#5F6368"];
// Edges Start -> End [dir=forward, label="", headlabel="", taillabel=""];
// Position the reagent label above the arrow {rank=same; Start; reagent_node; End;} reagent_node -> End [style=invis]; reagent_node -> Start [style=invis]; Start -> End [label="Oxidation", color="#EA4335", fontcolor="#EA4335"]; }
References
An In-Depth Technical Guide to 2,5-Bis(benzyloxy)benzaldehyde (CAS No. 6109-54-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-Bis(benzyloxy)benzaldehyde, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, empowering researchers to leverage this compound's unique characteristics in their work.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound, registered under CAS number 6109-54-2, is an aromatic aldehyde featuring two benzyloxy groups substituted on the benzene ring. These bulky, electron-donating groups significantly influence the molecule's reactivity and physical properties, making it a versatile building block in the synthesis of complex organic structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6109-54-2 | [1] |
| Molecular Formula | C₂₁H₁₈O₃ | |
| Molecular Weight | 318.37 g/mol | |
| Appearance | White to yellow solid | [1] |
| Melting Point | 98 - 100 °C | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetone and dichloromethane. | [3][4] |
| Storage | Inert atmosphere, 2-8°C | |
| IUPAC Name | 2,5-bis(phenylmethoxy)benzaldehyde | [1] |
| Synonyms | 2,5-bis(benzyloxy)benzenecarbaldehyde, Benzaldehyde, 2,5-bis(phenylmethoxy)- | [1] |
Section 2: Synthesis and Mechanistic Insights
The primary synthetic route to this compound involves the Williamson ether synthesis, a robust and well-established method for forming ethers. This specific application of the reaction underscores the importance of protecting group chemistry in multi-step organic synthesis.
Synthetic Pathway Overview
The synthesis commences with the O-alkylation of 2,5-dihydroxybenzaldehyde using benzyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone. The benzyl groups serve as effective protecting groups for the hydroxyl functionalities, preventing their interference in subsequent reactions targeting the aldehyde group.
Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired scale.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dihydroxybenzaldehyde (1.0 equivalent) in acetone.
-
Add potassium carbonate (K₂CO₃) (2.2 equivalents) to the solution. The carbonate acts as a base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide ions.
Step 2: Alkylation
-
To the stirred suspension, add benzyl bromide (BnBr) (2.2 equivalents) dropwise at room temperature. The use of a slight excess of the base and alkylating agent ensures complete conversion of both hydroxyl groups.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting material, followed by a brine wash.
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound as a white to pale yellow solid.
Section 3: Applications in Drug Discovery and Organic Synthesis
The chemical architecture of this compound makes it a valuable intermediate in several areas of chemical research, most notably in medicinal chemistry and the synthesis of complex molecular scaffolds.
Scaffold for Selective ALDH1A3 Inhibitors
Recent research has highlighted the potential of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes. The this compound scaffold can be modified to design potent and selective inhibitors that target the active site of this enzyme, offering a promising avenue for the development of novel cancer therapeutics. The benzyloxy groups can be strategically positioned to interact with specific amino acid residues within the enzyme's binding pocket, enhancing inhibitory activity and selectivity.
Intermediate in Heterocyclic and Natural Product Synthesis
The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, including:
-
Wittig reactions: To form alkenes.
-
Reductive amination: To synthesize secondary and tertiary amines.
-
Condensation reactions: Such as the Knoevenagel and aldol condensations, to build carbon-carbon bonds.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding benzyl alcohol.
The benzyl protecting groups can be readily removed via catalytic hydrogenation, unmasking the hydroxyl groups for further functionalization. This "protect-transform-deprotect" strategy is fundamental in the total synthesis of complex natural products and the construction of diverse heterocyclic libraries for drug screening.
Figure 2: Key chemical transformations of this compound.
Section 4: Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following is a summary of expected spectroscopic data based on its structure and data from analogous compounds.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~10.4 ppm (s, 1H, -CHO) , δ ~7.4 ppm (m, 10H, aromatic protons of benzyl groups), δ ~7.1-7.3 ppm (m, 3H, aromatic protons of benzaldehyde ring), δ ~5.1-5.3 ppm (s, 4H, -OCH₂Ph) . |
| ¹³C NMR | δ ~190 ppm (C=O) , δ ~153-156 ppm (C-O), δ ~137 ppm (quaternary C of benzyl groups), δ ~128-129 ppm (aromatic C-H of benzyl groups), δ ~112-125 ppm (aromatic C-H of benzaldehyde ring), δ ~70-71 ppm (-OCH₂Ph) . |
| IR (cm⁻¹) | ~1670-1690 (C=O stretch, aromatic aldehyde) , ~2720 and ~2820 (C-H stretch, aldehyde), ~3030 (C-H stretch, aromatic), ~1500-1600 (C=C stretch, aromatic), ~1200-1250 and ~1020-1050 (C-O stretch, ether). |
| Mass Spec. | Expected molecular ion peak (M⁺) at m/z = 318.12. Common fragmentation patterns would include the loss of a hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), and the benzyl group ([M-C₇H₇]⁺), with a prominent peak at m/z = 91 for the tropylium ion (C₇H₇⁺). |
Section 5: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from related benzaldehyde derivatives provides a basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety glasses or goggles, and nitrile gloves are mandatory.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
-
Section 6: Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined synthesis and the reactivity of its aldehyde functional group, combined with the utility of its benzyl protecting groups, make it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
A Technical Guide to the Synthesis of 2,5-Bis(benzyloxy)benzaldehyde: An Analysis of Starting Materials and Synthetic Strategies
Abstract
2,5-Bis(benzyloxy)benzaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its structure, featuring a central benzaldehyde core flanked by two bulky benzyloxy protecting groups, necessitates a strategic synthetic approach. This guide provides an in-depth analysis of the two primary retrosynthetic pathways for its preparation, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations. We will explore a route beginning with the benzylation of a pre-functionalized aldehyde and an alternative strategy involving the formylation of a protected hydroquinone derivative. Each pathway is critically evaluated, offering field-proven insights into experimental design, reaction mechanisms, and process optimization for researchers and drug development professionals.
Introduction: Deconstructing the Target Molecule
The synthesis of this compound (CAS No: 6109-54-2)[1] involves the strategic assembly of three key functional components on an aromatic scaffold: an aldehyde group and two benzyl ether linkages at the C2 and C5 positions. The choice of starting material fundamentally dictates the overall synthetic sequence. The two most logical and industrially relevant approaches are:
-
Route A: Late-Stage Benzylation. This strategy commences with a scaffold already containing the aldehyde and hydroxyl functionalities, namely 2,5-dihydroxybenzaldehyde. The synthesis is completed by protecting the phenolic hydroxyls as benzyl ethers.
-
Route B: Late-Stage Formylation. This approach begins with a pre-benzylated aromatic core, 1,4-dibenzyloxybenzene, onto which the aldehyde group is introduced via an electrophilic aromatic substitution reaction.
This guide will dissect both pathways, providing detailed protocols and a comparative analysis to inform synthetic planning.
Route A: Synthesis via Benzylation of 2,5-Dihydroxybenzaldehyde
This pathway is arguably the most direct, leveraging the commercial availability of 2,5-dihydroxybenzaldehyde. The core transformation is a classic Williamson ether synthesis, a robust and well-understood reaction.
Starting Material Profile: 2,5-Dihydroxybenzaldehyde (Gentisaldehyde)
-
Overview: Also known as Gentisaldehyde, this compound is a naturally occurring phenol and serves as an excellent precursor due to its pre-installed aldehyde and hydroxyl groups.[2][3][4][5][6][7] It is recognized for its antimicrobial properties.[3][8][9]
-
Physicochemical Properties: Typically a yellow or khaki crystalline powder, soluble in water and common organic solvents.[2][4]
-
Causality of Selection: By starting with Gentisaldehyde, the challenge of regioselective formylation is entirely bypassed. The synthetic task is simplified to the protection of the two phenolic hydroxyls, which are chemically equivalent for this reaction, ensuring a clean transformation to the desired product.
Experimental Protocol: Williamson Ether Synthesis
The benzylation of 2,5-dihydroxybenzaldehyde is efficiently achieved by nucleophilic substitution, where the phenoxide ions attack an electrophilic benzyl source.
Protocol:
-
Deprotonation: Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, ~2.2-2.5 eq), to the solution. The base's role is to deprotonate the acidic phenolic hydroxyl groups to form the more nucleophilic phenoxides. K₂CO₃ is preferred for its moderate strength, cost-effectiveness, and ease of removal.
-
Benzylating Agent: Introduce benzyl bromide (BnBr, ~2.2-2.5 eq) to the mixture. Benzyl bromide is an excellent electrophile due to the good leaving group ability of bromide.
-
Reaction: Stir the reaction mixture under reflux conditions overnight. The elevated temperature facilitates the Sₙ2 reaction.[10]
-
Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.[10]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound as a solid.[10]
Workflow and Mechanistic Rationale
The workflow for Route A is linear and relies on a fundamental Sₙ2 mechanism.
Route B: Synthesis via Formylation of 1,4-Dibenzyloxybenzene
This alternative strategy involves installing the benzyl ether groups first, followed by the introduction of the aldehyde functionality. This approach is advantageous if hydroquinone is a more accessible or economical starting material than Gentisaldehyde.
Starting Material Profile: 1,4-Dibenzyloxybenzene
-
Overview: Also known as hydroquinone dibenzyl ether, this compound is a stable, crystalline solid.[11][12][13]
-
Synthesis: It is readily prepared via the Williamson ether synthesis from hydroquinone and benzyl chloride.[11] This two-step process (benzylation followed by formylation) effectively constitutes a synthesis from hydroquinone, a bulk chemical.[14]
-
Causality of Selection: The two benzyloxy groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. Due to the molecule's symmetry, the two positions ortho to one of the benzyloxy groups (and meta to the other) are electronically and sterically equivalent, leading to high regioselectivity during formylation.
Formylation Methodologies
The introduction of a formyl group onto the electron-rich 1,4-dibenzyloxybenzene ring can be accomplished by several named reactions. The Vilsmeier-Haack reaction is generally the most reliable and widely used for such activated substrates.
-
Principle: This reaction uses a Vilsmeier reagent, an electrophilic iminium salt, to formylate electron-rich aromatic rings.[15][16] The reagent is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[17][18][19]
-
Mechanism: The reaction proceeds via electrophilic aromatic substitution where the π-system of the dibenzyloxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to liberate the aldehyde.[18]
-
Protocol (General):
-
The Vilsmeier reagent is prepared by slowly adding POCl₃ (1.1-1.5 eq) to an ice-cold solution of DMF.
-
1,4-Dibenzyloxybenzene (1.0 eq) is added to the pre-formed reagent.
-
The mixture is stirred, often with gentle warming, to drive the reaction to completion.
-
The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization (e.g., with sodium acetate or sodium hydroxide solution).
-
The product is isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.[18]
-
-
Principle: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[20][21]
-
Considerations: While effective, this reaction often requires strictly anhydrous conditions and strong, corrosive Lewis acids. Modern variations using milder catalysts like silver trifluoromethanesulfonate have been developed to improve functional group tolerance.[22]
-
Principle: The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium.[23][24]
-
Considerations: This reaction is primarily effective for phenols and is generally characterized by low yields (often 15-20%) and rigorous conditions.[24][25][26] It is not the preferred method for phenol ethers like 1,4-dibenzyloxybenzene.
Synthetic Pathway Overview
The formylation route begins with a more fundamental building block and introduces complexity in a stepwise manner.
Comparative Analysis of Synthetic Routes
The optimal choice of starting material depends on factors including cost, availability, scale, and safety considerations.
| Feature | Route A: Benzylation | Route B: Formylation |
| Starting Material | 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | 1,4-Dibenzyloxybenzene (from Hydroquinone) |
| Key Transformation | Williamson Ether Synthesis (Sₙ2) | Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) |
| Key Reagents | K₂CO₃, Benzyl Bromide | POCl₃, DMF (for Vilsmeier-Haack) |
| Typical Yield | Generally high (>80%) | Good to high (70-90% for formylation step) |
| Advantages | - Highly direct and straightforward- Avoids regioselectivity issues- Uses common, robust chemistry | - Starts from inexpensive bulk chemical (Hydroquinone)- High regioselectivity due to substrate symmetry |
| Disadvantages | - Relies on the cost/availability of Gentisaldehyde | - Multi-step process- Vilsmeier-Haack reagents are moisture-sensitive and corrosive |
Conclusion and Recommendation
Both synthetic pathways to this compound are viable and well-precedented.
-
For laboratory-scale synthesis and rapid access , Route A , starting from commercially available 2,5-dihydroxybenzaldehyde, is the superior choice. Its simplicity, high yield, and predictable outcome make it ideal for research and development settings.
-
For large-scale industrial production or when cost is the primary driver , Route B , starting from hydroquinone, may be more economical. Although it involves an additional step, the low cost of the initial precursor can offset the increased process complexity. The Vilsmeier-Haack reaction is the recommended method for the formylation step due to its high efficiency and reliability with electron-rich aromatic substrates.
Ultimately, the selection of the starting material is a strategic decision that must balance chemical efficiency with logistical and economic constraints. This guide provides the foundational knowledge for making an informed choice tailored to the specific needs of the research or manufacturing campaign.
References
- 1. This compound | 6109-54-2 [sigmaaldrich.com]
- 2. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,5-dihydroxybenzaldehyde, 1194-98-5 [thegoodscentscompany.com]
- 5. 2,5-Dihydroxybenzaldehyde - Gentisaldehyde [sigmaaldrich.com]
- 6. 2,5-Dihydroxybenzaldehyde [webbook.nist.gov]
- 7. 2,5-二羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. Hydroquinone dibenzyl ether | 621-91-0 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. ijpcbs.com [ijpcbs.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 19. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. Rieche formylation - Wikipedia [en.wikipedia.org]
- 21. synarchive.com [synarchive.com]
- 22. researchgate.net [researchgate.net]
- 23. Duff reaction - Wikipedia [en.wikipedia.org]
- 24. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 25. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 26. scholarworks.uni.edu [scholarworks.uni.edu]
Reactivity and stability of 2,5-Bis(benzyloxy)benzaldehyde
An In-depth Technical Guide to the Reactivity and Stability of 2,5-Bis(benzyloxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various high-value organic molecules. The document delves into the compound's physicochemical properties, synthesis, and purification protocols, with a strong emphasis on its stability and reactivity profile. Authored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices, offering field-proven insights into handling this versatile reagent. Detailed reaction mechanisms, experimental workflows, and applications in medicinal chemistry are discussed, supported by authoritative citations and data visualizations to ensure scientific integrity and practical utility.
Introduction
This compound is a disubstituted aromatic aldehyde that serves as a pivotal building block in multi-step organic syntheses. Its structure features a central benzene ring functionalized with an aldehyde group and two benzyloxy ether groups at the C2 and C5 positions. The benzyloxy groups act as robust protecting groups for the hydroxyl functionalities, which can be selectively removed under specific conditions, typically catalytic hydrogenolysis. This feature, combined with the reactive aldehyde handle, makes it a valuable precursor for the synthesis of pharmacologically active compounds and other functional materials. Understanding its stability and predictable reactivity is paramount for its effective utilization in complex synthetic pathways.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₃ |
| Molecular Weight | 318.37 g/mol |
| Appearance | Off-white to pale yellow crystalline solid or powder |
| Melting Point | 96-101 °C |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water. |
| CAS Number | 16299-36-6 |
Synthesis and Purification
The most common and reliable method for synthesizing this compound is through the Williamson ether synthesis, starting from 2,5-dihydroxybenzaldehyde and benzyl bromide.
Synthesis Workflow
The overall process involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with benzyl bromide.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
-
Reaction Setup: To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Expertise & Experience: K₂CO₃ is a mild base, sufficient to deprotonate the phenolic hydroxyl groups without causing side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.
-
-
Reagent Addition: Add benzyl bromide (BnBr, 2.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/hexane mixture or by flash column chromatography on silica gel to yield the pure product.
Stability and Handling
Stability: this compound is a relatively stable crystalline solid under standard laboratory conditions. However, prolonged exposure to certain conditions can lead to degradation.
-
Light: The compound is moderately sensitive to light and should be stored in amber vials or in the dark to prevent potential photochemical reactions.
-
Air/Oxidation: While stable in air for short periods, the aldehyde functionality is susceptible to slow oxidation to the corresponding carboxylic acid over time. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The compound is thermally stable at room temperature. Store in a cool, dry place.
-
pH: It is stable in neutral and mildly acidic conditions. Strong acidic conditions can lead to the cleavage of the benzyl ether protecting groups. It is sensitive to strong bases, which can catalyze aldol-type side reactions.
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.
-
Avoid contact with skin and eyes.
Reactivity Profile
The reactivity of this compound is dominated by its two primary functional groups: the aldehyde and the benzyloxy ethers.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for carbon-carbon bond formation and functional group interconversion.
-
Wittig Reaction: It readily undergoes the Wittig reaction with phosphorus ylides to form alkenes. This is a crucial step in extending the carbon chain.
A Technical Guide to the Solubility of 2,5-Bis(benzyloxy)benzaldehyde in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
2,5-Bis(benzyloxy)benzaldehyde is a key aromatic aldehyde intermediate utilized in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. As with any synthetic workflow, understanding the solubility of starting materials and intermediates is paramount for reaction design, solvent selection, purification strategy, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, designed for researchers, chemists, and drug development professionals. In the absence of extensive quantitative data in public literature, this document consolidates theoretical principles, qualitative observations from synthetic procedures, and a robust experimental protocol for determining solubility in-house.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound (CAS: 6109-54-2) possesses a unique architecture that dictates its interaction with various solvents.
-
Aromatic Core: A central benzene ring provides a rigid, nonpolar scaffold.
-
Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.
-
Two Benzyloxy Groups (-OCH₂Ph): These large, bulky groups significantly increase the molecule's nonpolar surface area. While the ether linkage introduces some polarity, the two additional phenyl rings contribute substantially to the compound's hydrophobic character.
The molecule's large size and the predominance of nonpolar aromatic rings are the primary determinants of its solubility profile.
Table 1: Physicochemical Properties of this compound and an Isomer
| Property | This compound | 2,4-Bis(benzyloxy)benzaldehyde (Isomer) | Data Source |
|---|---|---|---|
| CAS Number | 6109-54-2 | 13246-46-3 | [1][2] |
| Molecular Formula | C₂₁H₁₈O₃ | C₂₁H₁₈O₃ | [2][3] |
| Molecular Weight | 318.37 g/mol | 318.4 g/mol | [2] |
| XLogP3 (Calculated) | Not Available | 4.3 |[2] |
The high calculated XLogP3 value of the closely related 2,4-isomer suggests that this compound is a lipophilic (fat-loving) compound, predicting poor solubility in water and good solubility in nonpolar organic solvents.[2]
Theoretical Solubility Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large nonpolar surface area of this compound, dominated by its three phenyl rings, allows for strong favorable interactions with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DCM, DMSO): These solvents have dipole-dipole interactions. The polar aldehyde and ether groups of the target molecule can interact favorably with these solvents. The compound's overall nonpolar character also aligns well, making high solubility likely.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. While the aldehyde and ether oxygens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Crucially, the large hydrophobic structure would disrupt the solvent's strong hydrogen bonding, an energetically unfavorable process, leading to very low solubility.
The following diagram illustrates this relationship.
Caption: Predicted solubility based on intermolecular forces.
Qualitative Solubility Profile from Synthetic Literature
While quantitative data is scarce, practical applications in published synthetic procedures provide invaluable, field-proven insights into the compound's solubility. The use of a solvent for a reaction, extraction, or purification implies that the compound is sufficiently soluble in it for the process to be effective.
Table 2: Observed Qualitative Solubility of this compound
| Solvent | Type | Context of Use | Inferred Solubility | Reference |
|---|---|---|---|---|
| Acetone | Polar Aprotic | Reaction solvent for synthesis. | Soluble | [4] |
| Ethyl Acetate | Polar Aprotic | Used for extraction and as a component of the chromatography eluent. | Soluble | [4] |
| n-Hexane | Nonpolar | Component of chromatography eluent. | Soluble | [4] |
| Dichloromethane (DCM) | Polar Aprotic | Reaction solvent. | Soluble | [4] |
| Benzene / Diethyl Ether | Nonpolar / Polar Aprotic | Solvent mixture for a subsequent reaction. | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Solvent for NMR spectroscopy (as DMSO-d₆). | Soluble |[4] |
These observations strongly support the theoretical framework, indicating good solubility in a range of common polar aprotic and nonpolar organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following gravimetric method is a reliable, self-validating system for determining the solubility of a solid compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (readability ±0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 20 mL)
-
Constant temperature shaker bath or incubator
-
Syringes (glass, appropriate volume)
-
Syringe filters (0.22 µm, solvent-compatible PTFE)
-
Pre-weighed glass vials or aluminum pans for evaporation
-
Drying oven (calibrated)
-
Desiccator
Workflow Diagram
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Causality: To ensure the solution is saturated, an excess of the solid solute must be present throughout the equilibration period.
-
Action: Add an excess amount of this compound (enough so that solid is clearly visible) to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. Seal the vial tightly.
-
-
Equilibration:
-
Causality: Reaching thermodynamic equilibrium between the dissolved and undissolved solute is critical for an accurate measurement. This process can be slow and requires sufficient time and consistent agitation. A period of 24-48 hours at a constant temperature is a standard practice.
-
Action: Place the sealed vials in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. Visually confirm that excess solid remains at the end of the period.
-
-
Sample Collection and Filtration:
-
Causality: It is crucial to separate the saturated solution from the undissolved solid without altering the temperature or composition. A 0.22 µm filter ensures all particulate matter is removed, providing a clear, saturated solution.
-
Action: Stop agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 30 minutes for the solid to settle. Carefully withdraw a portion of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~10% of the volume to saturate the filter material.
-
-
Gravimetric Analysis:
-
Causality: By evaporating the solvent from a known volume of the saturated solution, the mass of the dissolved solute can be determined directly.
-
Action: a. Dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed evaporation vial. Record the exact initial mass of the vial. b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting point of the solute. Ensure the oven is in a well-ventilated area. c. Once all solvent has evaporated, transfer the vial to a desiccator to cool to room temperature. d. Weigh the vial containing the dried residue on the analytical balance. e. Repeat the drying and weighing cycles until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Causality: The final calculation relates the mass of the isolated solute to the volume of the aliquot taken.
-
Action:
-
Mass of Solute (mg) = [Final Mass of Vial + Residue (mg)] - [Initial Mass of Vial (mg)]
-
Solubility (mg/mL) = Mass of Solute (mg) / Volume of Aliquot (mL)
-
-
Conclusion
While quantitative solubility data for this compound is not widely published, a strong predictive framework can be established based on its molecular structure. The predominance of nonpolar aromatic moieties suggests high solubility in nonpolar and polar aprotic solvents, and poor solubility in polar protic solvents. This is strongly corroborated by qualitative evidence from published synthetic methodologies, which show its successful use in solvents like acetone, ethyl acetate, DCM, and hexane. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for in-house determination, empowering researchers to make informed decisions for process optimization and development.
References
An In-depth Technical Guide to the Molecular Structure and Applications of 2,5-Bis(benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Synthesis
2,5-Bis(benzyloxy)benzaldehyde, with the chemical formula C₂₁H₁₈O₃, is an aromatic aldehyde characterized by a central benzaldehyde ring substituted with two benzyloxy groups at the 2 and 5 positions[1]. These benzyloxy moieties serve as crucial protecting groups for the hydroxyl functionalities of the precursor, 2,5-dihydroxybenzaldehyde, rendering the molecule stable while leaving the aldehyde group available for a wide array of chemical transformations[2]. This structural feature makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials[2]. Its significance is particularly noted in medicinal chemistry, where the benzyloxybenzaldehyde framework serves as a promising scaffold for the development of novel therapeutic agents[3][4][5].
Elucidation of the Molecular Structure
The definitive three-dimensional arrangement of atoms in this compound is best determined through X-ray crystallography. However, in the absence of publicly available crystal structure data for this specific molecule, a combination of spectroscopic techniques provides a detailed picture of its molecular connectivity and conformation.
Spectroscopic Characterization: A Multi-faceted Approach
A thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous identification and structural confirmation of this compound.
Table 1: Key Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,5-bis(phenylmethoxy)benzaldehyde | [1] |
| CAS Number | 6109-54-2 | [1] |
| Molecular Formula | C₂₁H₁₈O₃ | |
| Molecular Weight | 318.37 g/mol | |
| Appearance | White to yellow solid | [1] |
| ¹H NMR | See detailed analysis below | |
| ¹³C NMR | See detailed analysis below | |
| FT-IR | See detailed analysis below | |
| Mass Spectrum | See detailed analysis below |
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the central benzaldehyde ring, the methylene protons of the benzyl groups, and the aromatic protons of the two benzyl groups.
-
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group[6].
-
Aromatic Protons (Benzaldehyde Ring): The three protons on the central ring will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of the benzyloxy and aldehyde substituents.
-
Methylene Protons (-CH₂-): Two singlets, each integrating to two protons, are expected for the benzylic methylene groups, likely in the range of δ 5.0-5.3 ppm.
-
Aromatic Protons (Benzyl Groups): The ten protons of the two phenyl rings of the benzyloxy groups will typically appear as a complex multiplet in the δ 7.2-7.5 ppm region.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A characteristic signal for the aldehyde carbonyl carbon is expected far downfield, around δ 190-194 ppm[7].
-
Aromatic Carbons: The carbons of the three aromatic rings will resonate in the δ 110-160 ppm range. The carbons directly attached to the oxygen atoms will be shifted further downfield.
-
Methylene Carbons (-CH₂-): The signals for the two benzylic methylene carbons are anticipated in the δ 65-75 ppm region.
-
The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group[8].
-
C-H Stretch (Aldehyde): Two weak bands, often referred to as a Fermi doublet, are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are diagnostic for the C-H stretch of an aldehyde[9].
-
Aromatic C=C Stretch: Multiple medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings[8].
-
C-O-C Stretch (Ether): Strong absorption bands associated with the asymmetric and symmetric stretching of the ether linkages are expected in the fingerprint region, typically between 1000-1300 cm⁻¹[10].
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of the aromatic rings[9].
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (318.37).
-
Fragmentation Pattern: The fragmentation is likely to be dominated by cleavages at the benzylic and ether linkages. Key expected fragments would include:
-
Loss of a hydrogen atom ([M-H]⁺) at m/z 317.
-
Cleavage of the formyl group ([M-CHO]⁺) at m/z 289.
-
Formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, a very common fragment from benzyl groups.
-
Cleavage of the benzyl group to give a fragment at m/z 227.
-
Synthesis and Purification: A Practical Approach
The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis, starting from 2,5-dihydroxybenzaldehyde. This method involves the O-alkylation of the hydroxyl groups with benzyl halide in the presence of a base.
Detailed Experimental Protocol: Synthesis via Williamson Etherification
This protocol is based on established methodologies for the synthesis of benzyloxybenzaldehyde derivatives[11].
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or a similar base
-
N,N-Dimethylformamide (DMF) or acetone as the solvent
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dihydroxybenzaldehyde (1.0 eq.) in DMF or acetone.
-
Addition of Base and Alkylating Agent: Add potassium carbonate (2.2 eq.) to the solution, followed by the dropwise addition of benzyl bromide or benzyl chloride (2.2 eq.).
-
Reaction: Heat the mixture to reflux and stir overnight. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add water to the residue, which will cause the product to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a white to yellow solid.
Caption: General synthetic workflow for the preparation of this compound.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists due to its synthetic versatility and its presence in molecules with notable biological activity.
As a Precursor for Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors
A prominent application of the benzyloxybenzaldehyde framework is in the design and synthesis of selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3)[3][4][5]. ALDH1A3 is overexpressed in various cancers and is linked to cancer stem cell populations, contributing to chemoresistance and poor prognoses[12]. Therefore, the development of potent and selective ALDH1A3 inhibitors is a promising therapeutic strategy.
Studies have shown that compounds incorporating the benzyloxybenzaldehyde scaffold can exhibit potent and selective inhibition of ALDH1A3[3][4][5]. The benzyloxy groups can be strategically modified to optimize binding affinity and selectivity for the enzyme's active site. The aldehyde functionality serves as a key reactive point for further chemical modifications, such as the formation of Schiff bases, to generate a library of potential drug candidates[12].
References
- 1. americanelements.com [americanelements.com]
- 2. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Utility of 2,5-Bis(benzyloxy)benzaldehyde in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2,5-Bis(benzyloxy)benzaldehyde stands as a pivotal building block in the lexicon of organic synthesis, prized for its unique electronic and steric properties. The presence of two bulky, electron-donating benzyloxy groups profoundly influences the reactivity of the aromatic core and the aldehyde functionality. This strategic placement of benzyl ethers serves a dual purpose: they act as robust protecting groups for the hydroquinone moiety, which is sensitive to oxidative conditions, and they modulate the reactivity of the benzaldehyde, enabling a diverse array of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of complex molecular architectures, including stilbenoids and isoquinoline alkaloids.
Introduction: The Architectural Advantage of a Doubly Protected Building Block
In the intricate chess game of multi-step organic synthesis, the choice of starting materials is paramount. This compound emerges as a strategic opening move, offering a masked hydroquinone system within a versatile benzaldehyde framework. The benzyl protecting groups are notable for their stability across a wide range of reaction conditions, yet they can be readily cleaved under mild catalytic hydrogenation, a critical feature for the late-stage deprotection of complex molecules.[1] This guide will elucidate the synthesis of this key intermediate and delve into its application in cornerstone carbon-carbon bond-forming reactions and the construction of heterocyclic scaffolds.
Synthesis and Physicochemical Properties
The most common and efficient route to this compound involves the benzylation of the commercially available 2,5-dihydroxybenzaldehyde. The selection of a suitable base and solvent system is critical to ensure complete dialkylation while minimizing side reactions.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A straightforward synthesis of the target compound.
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the suspension and add benzyl bromide (2.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Physicochemical and Spectroscopic Data:
| Property | Value | Source |
| CAS Number | 6109-54-2 | [2] |
| Molecular Formula | C₂₁H₁₈O₃ | [3] |
| Molecular Weight | 318.37 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 88-91 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.45 (s, 1H), 7.45-7.30 (m, 10H), 7.25 (d, J=3.1 Hz, 1H), 7.15 (dd, J=8.9, 3.1 Hz, 1H), 7.05 (d, J=8.9 Hz, 1H), 5.18 (s, 2H), 5.12 (s, 2H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.8, 156.4, 153.5, 136.6, 136.3, 128.8, 128.7, 128.3, 128.1, 127.4, 127.3, 125.0, 118.0, 113.8, 71.3, 70.8 | |
| IR (KBr, cm⁻¹) | 3064, 3033, 2872, 1678 (C=O), 1595, 1498, 1454, 1275, 1215, 1018, 804, 735, 696 | [3] |
Applications in Carbon-Carbon Bond Formation
The aldehyde functionality of this compound is a versatile handle for constructing new carbon-carbon bonds, primarily through Wittig and Grignard reactions.
The Wittig Reaction: A Gateway to Stilbenoids
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[4] When applied to this compound, this reaction opens a direct route to a variety of substituted stilbenes, which are of significant interest in medicinal chemistry. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[5]
Workflow for Stilbene Synthesis via Wittig Reaction:
A generalized workflow for stilbene synthesis.
Experimental Protocol: Synthesis of a Stilbene Derivative
Reaction Scheme:
The Wittig reaction of this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide. Stir at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the stilbene derivative.[6]
The Grignard Reaction: Formation of Secondary Alcohols
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound provides a straightforward route to secondary alcohols. These alcohols are valuable intermediates that can be further elaborated, for instance, through oxidation to ketones or by serving as precursors for the introduction of other functional groups. The reaction must be conducted under strictly anhydrous conditions due to the high basicity of Grignard reagents.[7]
Experimental Protocol: Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanol
Reaction Scheme:
Grignard addition to form a secondary alcohol.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in THF
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the secondary alcohol.
Synthesis of Isoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. This compound can serve as a starting point for the construction of substituted isoquinolines through a multi-step sequence, typically involving the Bischler-Napieralski reaction.[8][9]
Synthetic Pathway to Isoquinolines:
A multi-step pathway to isoquinolines.
Key Transformation: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11] The electron-donating nature of the benzyloxy groups on the aromatic ring of the precursor facilitates this cyclization. The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.
Deprotection: Unveiling the Hydroquinone Core
A crucial final step in many synthetic sequences involving this compound is the removal of the benzyl protecting groups to reveal the free hydroxyl functionalities. Catalytic hydrogenation is the most common and efficient method for this transformation.[12]
Experimental Protocol: Catalytic Hydrogenation for Debenzylation
Reaction Scheme:
Cleavage of benzyl ethers via catalytic hydrogenation.
Materials:
-
Benzyloxy-protected substrate (e.g., stilbene or isoquinoline derivative)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the benzyloxy-protected substrate (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Securely attach a hydrogen balloon to the flask (or use a standard hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.[13]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the strategic placement of robust benzyl protecting groups, which allows for a wide range of transformations at the aldehyde functionality and subsequent late-stage deprotection to reveal the hydroquinone core. The detailed protocols and strategic workflows presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate in the creation of complex and biologically relevant molecules.
References
- 1. nacatsoc.org [nacatsoc.org]
- 2. americanelements.com [americanelements.com]
- 3. 2,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2,5-Bis(benzyloxy)benzaldehyde: A Detailed Protocol and Application Note
This comprehensive guide provides a detailed protocol for the synthesis of 2,5-Bis(benzyloxy)benzaldehyde, a valuable intermediate in the development of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into process optimization and characterization.
Introduction
This compound is a key building block in the synthesis of a range of complex organic molecules. Its structure, featuring two benzyloxy groups on an aromatic aldehyde, makes it a versatile precursor for the construction of pharmaceuticals, and other functional materials. The synthesis described herein utilizes the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide, providing a straightforward and efficient route to the desired product.[1][3]
Reaction Principle: The Williamson Ether Synthesis
The core of this protocol is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this reaction, the hydroxyl protons of 2,5-dihydroxybenzaldehyde are deprotonated by a base, typically a mild inorganic base like potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide and displacing the bromide ion to form the ether linkage.
The choice of reagents and conditions is critical for the success of this synthesis:
-
Substrate: 2,5-Dihydroxybenzaldehyde serves as the starting material. The two hydroxyl groups are the sites for benzylation.
-
Alkylating Agent: Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzyl cation-like transition state and the good leaving group ability of the bromide ion.
-
Base: Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the phenolic hydroxyl groups. It is mild enough to avoid side reactions with the aldehyde functionality and is easily removed during the workup.
-
Solvent: Acetone is an ideal solvent for this reaction. It is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
The Versatile Scaffold: Application Notes on 2,5-Bis(benzyloxy)benzaldehyde in Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Intermediate
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutic agents. 2,5-Bis(benzyloxy)benzaldehyde, a protected derivative of the naturally occurring gentisaldehyde (2,5-dihydroxybenzaldehyde), has emerged as a valuable and versatile intermediate. The benzyl protecting groups offer a crucial advantage, enabling chemists to perform a wide range of chemical transformations on the aldehyde functionality or other parts of a molecule without the interference of the reactive hydroxyl groups. This strategic protection is key to constructing complex molecular architectures with precision and high yield. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols, mechanistic insights, and quantitative data to empower researchers and drug development professionals in their quest for new therapies. We will delve into its pivotal role in the synthesis of potent enzyme inhibitors and explore its potential as a scaffold for developing new classes of antimicrobial and antioxidant agents.
Core Application I: A Gateway to Potent and Selective Carbonic Anhydrase Inhibitors
A significant application of this compound lies in its use as a precursor for a novel class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has been a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[1][2] The unique scaffold derived from this compound allows for the synthesis of 1,2-benzoxathiine-2,2-dioxides, which have demonstrated isoform-selective inhibition of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.
Synthetic Strategy: From Protection to Bioactive Core
The synthetic journey begins with the protection of 2,5-dihydroxybenzaldehyde via a Williamson ether synthesis to yield this compound. This is followed by a selective deprotection of the ortho-hydroxyl group, a critical step that unmasks a reactive phenol necessary for the subsequent cyclization. The resulting 5-benzyloxy-2-hydroxy-benzaldehyde is then reacted with a sulfonating agent to construct the bioactive 1,2-benzoxathiine-2,2-dioxide core.
Caption: Synthetic workflow for 1,2-benzoxathiine-2,2-dioxides.
Protocol 1: Synthesis of this compound
This protocol details the protection of 2,5-dihydroxybenzaldehyde using benzyl bromide. The use of a base like potassium carbonate is crucial for the deprotonation of the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions required for the SN2 reaction with benzyl bromide.[1]
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone.
-
Add potassium carbonate (2.2 eq) and benzyl bromide (2.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to yield this compound as a white solid.[1]
Protocol 2: Synthesis of 6-Substituted 1,2-Benzoxathiine-2,2-dioxides
This protocol outlines the conversion of the protected benzaldehyde to the final bioactive compounds. The selective debenzylation at the 2-position is a key step, followed by sulfonylation and cyclization.
Step A: Selective Deprotection to 5-Benzyloxy-2-hydroxy-benzaldehyde
-
Dissolve this compound (1.0 eq) in a mixture of benzene and diethyl ether.
-
Add magnesium bromide (MgBr₂) (1.8 eq) at room temperature.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and quench with 1.0 M hydrochloric acid.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product which can be used in the next step without further purification.[1]
Step B: Synthesis of 6-Benzyloxy-1,2-benzoxathiine-2,2-dioxide
-
Dissolve 5-benzyloxy-2-hydroxy-benzaldehyde (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM).
-
Add methanesulfonyl chloride (1.6 eq) at room temperature under a nitrogen atmosphere.
-
Stir until the starting material is consumed (monitored by TLC).
-
Quench with 1.0 M hydrochloric acid and extract with ethyl acetate.
-
Wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product.[1]
Mechanism of Action: A Prodrug Approach to Enzyme Inhibition
The synthesized 1,2-benzoxathiine-2,2-dioxides, also known as sulfocoumarins, act as prodrugs.[2][3] Inside the body, they are hydrolyzed by the esterase activity of carbonic anhydrase, opening the heterocyclic ring to form 2-hydroxyphenyl-vinylsulfonic acids. This acidic metabolite then binds to the zinc ion in the active site of the enzyme, leading to its inhibition.[1][2] This mechanism contributes to the high selectivity of these compounds for specific CA isoforms.
Caption: Mechanism of carbonic anhydrase inhibition by sulfocoumarins.
Core Application II: A Scaffold for Novel Antimicrobial Agents
The precursor to our title compound, 2,5-dihydroxybenzaldehyde (gentisaldehyde), is a known natural antimicrobial agent.[2] It has demonstrated activity against various bacteria, including Staphylococcus aureus, a common pathogen responsible for a range of infections.[2] The derivatization of this natural product scaffold offers a promising avenue for the development of new and more potent antimicrobial drugs. The use of this compound allows for the strategic modification of the aldehyde group to generate diverse libraries of compounds, such as Schiff bases and thiosemicarbazones, which are known to possess significant antimicrobial properties.
Synthetic Strategy: Leveraging a Natural Product Core
A common strategy to enhance the biological activity of a lead compound is through the synthesis of its thiosemicarbazone derivatives. The reaction involves the condensation of the aldehyde with a thiosemicarbazide. The resulting thiosemicarbazones are often potent metal chelators and can interfere with various cellular processes in microorganisms. The benzyloxy groups in this compound can be retained to increase lipophilicity, potentially enhancing cell membrane permeability, or they can be deprotected in a final step to yield the free hydroxyls, which may be important for target binding.
Caption: Synthesis of thiosemicarbazone derivatives.
Protocol 3: Synthesis of this compound Thiosemicarbazone
This protocol is a general procedure for the synthesis of thiosemicarbazones from an aldehyde. The reaction is typically straightforward and proceeds with high yield.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of thiosemicarbazide (1.1 eq) in ethanol to the aldehyde solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.
Antimicrobial Activity Data
While specific data for the benzyloxy-protected derivatives are emerging, the parent compound and related structures show significant promise.
| Compound | Target Organism | MIC₅₀ (mg/L) | Reference |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 | [2] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 | [2] |
Future Directions: Expanding the Medicinal Chemistry Toolbox
The applications of this compound are not limited to the examples provided. Its unique structure makes it an attractive starting material for the synthesis of a variety of other bioactive molecules. For instance, its precursor, 2,5-dihydroxybenzaldehyde, has been investigated for its antioxidant properties and as a building block for tyrosine kinase inhibitors.[1][4] The protected form, this compound, provides a strategic entry point for the synthesis of more complex analogs in these therapeutic areas. Further research into the derivatization of this scaffold is likely to yield novel compounds with potent and selective biological activities, reinforcing its importance in the field of drug discovery.
References
- 1. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-dihydroxybenzaldehyde, 1194-98-5 [thegoodscentscompany.com]
The Strategic Utility of 2,5-Bis(benzyloxy)benzaldehyde in the Synthesis of Bioactive Natural Product Analogs
Introduction: A Versatile Scaffold for Complex Syntheses
In the intricate field of natural product synthesis, the choice of starting materials is paramount to the efficiency and success of a synthetic campaign. Among the myriad of available building blocks, 2,5-Bis(benzyloxy)benzaldehyde has emerged as a strategic and versatile scaffold for the construction of a diverse array of bioactive natural product analogs. Its unique structural features, namely the presence of two benzyl-protected hydroxyl groups and a reactive aldehyde functionality, provide a powerful handle for the elaboration of complex molecular architectures. The benzyl protecting groups offer robust stability under a variety of reaction conditions, yet can be readily cleaved in the final stages of a synthesis to unveil the corresponding hydroquinone, a common motif in numerous biologically active compounds. This application note will provide an in-depth technical guide on the utility of this compound in the synthesis of prenylated hydroquinone analogs, which are precursors to valuable natural products such as the Vitamin K family.
Core Principles: The Benzyl Ether as a Strategic Protecting Group
The benzyl ether is a cornerstone of protecting group chemistry in organic synthesis.[1][2][3] Its selection in this compound is a deliberate choice rooted in several key advantages:
-
Robustness: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents. This allows for extensive chemical transformations on other parts of the molecule without premature deprotection.
-
Facile Cleavage: Despite their stability, benzyl ethers can be cleaved under mild and specific conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).[3] This orthogonality is crucial for the late-stage deprotection in a multi-step synthesis.
-
Electronic Effects: The presence of the benzyloxy groups influences the electron density of the aromatic ring, which can be harnessed to direct the regioselectivity of electrophilic aromatic substitution reactions.
Application Focus: Synthesis of a Prenylated Hydroquinone Analog
To illustrate the practical application of this compound, we will detail a representative synthetic protocol for a prenylated hydroquinone analog, a key structural motif found in the Vitamin K series of natural products. The overall synthetic strategy involves a Friedel-Crafts acylation to introduce a side chain, followed by reduction and deprotection.
Experimental Workflow: A Step-by-Step Guide
The synthesis of our target prenylated hydroquinone analog from this compound can be conceptualized in the following workflow:
Caption: Synthetic workflow for a prenylated hydroquinone analog.
Protocol 1: Friedel-Crafts Acylation of this compound
The introduction of the prenyl side chain is initiated via a Friedel-Crafts acylation. This classic carbon-carbon bond-forming reaction is a powerful tool in the arsenal of synthetic organic chemistry.[4][5]
Reaction Scheme:
Caption: Friedel-Crafts acylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 eq). Stir the mixture until the Lewis acid has dissolved.
-
Acyl Chloride Addition: Add 3-methyl-2-butenoyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, the use of flame-dried glassware and anhydrous solvents is critical.
-
Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic attack on the electron-rich aromatic ring.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Protocol 2: Wolff-Kishner Reduction of the Acylated Intermediate
The carbonyl group introduced in the previous step needs to be reduced to a methylene group to form the alkyl side chain. The Wolff-Kishner reduction is a classic and effective method for this transformation, particularly for substrates that are sensitive to acid.
Reaction Scheme:
Caption: Wolff-Kishner reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the acylated intermediate (1.0 eq) in a high-boiling solvent like ethylene glycol.
-
Reagent Addition: Add hydrazine hydrate (excess, ~10 eq) and potassium hydroxide (catalytic to stoichiometric amount) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 180-200 °C) for several hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with dilute acid and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: The Wolff-Kishner reduction requires high temperatures to facilitate the decomposition of the initially formed hydrazone.
-
Basic Conditions: The use of a strong base like KOH is essential for the mechanism of the Wolff-Kishner reduction.
Protocol 3: Deprotection via Catalytic Hydrogenation
The final step in the synthesis is the removal of the benzyl protecting groups to unveil the target hydroquinone. Catalytic hydrogenation is the method of choice for this transformation due to its mildness and high efficiency.
Reaction Scheme:
Caption: Catalytic hydrogenation for deprotection.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the prenylated protected hydroquinone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, and purge the system with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
-
Reaction Progression: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The target hydroquinone analog can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Palladium on Carbon: Pd/C is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl ethers.
-
Hydrogen Atmosphere: A source of hydrogen is required for the reductive cleavage of the carbon-oxygen bond of the benzyl ether.
Data Summary
The following table provides representative data for the synthesis of a prenylated hydroquinone analog from this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 | Friedel-Crafts Acylation | This compound | 3-Methyl-2-butenoyl chloride, AlCl₃ | Acylated Intermediate | 75-85 |
| 2 | Wolff-Kishner Reduction | Acylated Intermediate | Hydrazine hydrate, KOH | Prenylated Protected Hydroquinone | 60-70 |
| 3 | Catalytic Hydrogenation | Prenylated Protected Hydroquinone | H₂, Pd/C | Target Prenylated Hydroquinone Analog | 90-98 |
Conclusion and Future Perspectives
This compound serves as an exemplary starting material for the synthesis of complex natural product analogs. Its well-defined reactivity and the strategic use of benzyl protecting groups allow for a logical and efficient synthetic design. The protocols outlined in this application note provide a robust framework for the synthesis of prenylated hydroquinones, which can be further elaborated to access a variety of bioactive molecules. The principles demonstrated here can be extended to the synthesis of other natural product classes, highlighting the broad utility of this versatile building block in modern drug discovery and development.
References
- 1. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2,5-Bis(benzyloxy)benzaldehyde: A Guide to Derivative Synthesis
Abstract
2,5-Bis(benzyloxy)benzaldehyde is a valuable intermediate in organic synthesis, serving as a precursor to a wide array of functionalized molecules. Its structure, featuring a reactive aldehyde group and two benzyl-protected hydroxyl moieties, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of key synthetic pathways originating from this versatile building block. Detailed, field-proven protocols for oxidation, reduction, olefination, condensation, and amination are presented. Furthermore, this note outlines the strategic deprotection of the benzyl groups to yield the corresponding catechol derivatives. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the expected outcomes, empowering researchers in the fields of medicinal chemistry, materials science, and drug development to leverage the full synthetic potential of this important intermediate.
Introduction
In the landscape of organic synthesis, the strategic manipulation of functional groups on aromatic scaffolds is paramount for the construction of complex molecular architectures. This compound has emerged as a key starting material due to its inherent functionalities. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the benzyloxy groups act as robust protecting groups for the hydroquinone moiety, which can be unveiled in later synthetic stages. This dual-functionality makes it an ideal precursor for compounds with potential applications in pharmaceuticals and functional materials. This guide details several fundamental transformations of this compound, providing researchers with a reliable and comprehensive set of protocols to facilitate their synthetic endeavors.
I. Oxidation to 2,5-Bis(benzyloxy)benzoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. This protocol utilizes potassium permanganate (KMnO₄) under basic conditions, a classic and effective method for this conversion. The reaction proceeds via a manganate ester intermediate, which is subsequently hydrolyzed to yield the carboxylate salt. Acidic workup then provides the final carboxylic acid product.
Experimental Protocol: Oxidation
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Distilled water
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Buchner funnel
Procedure:
-
In a 500 mL round-bottom flask, dissolve 5.0 g of this compound and 2.5 g of sodium carbonate in 100 mL of water.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of 5.0 g of potassium permanganate in 50 mL of warm water.
-
Add the potassium permanganate solution portion-wise to the refluxing reaction mixture. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to reflux for an additional 1-2 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide using a Buchner funnel.
-
If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted aldehyde. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly acidify with 10% sulfuric acid until the precipitation of a white solid is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,5-Bis(benzyloxy)benzoic acid.
Quantitative Data: Oxidation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield |
| This compound | 318.37 | 15.7 | 5.0 g | - |
| Potassium Permanganate | 158.03 | 31.6 | 5.0 g | - |
| 2,5-Bis(benzyloxy)benzoic Acid | 334.37 | - | - | ~85-95% |
Caption: Workflow for the oxidation of this compound.
II. Reduction to (2,5-Bis(benzyloxy)phenyl)methanol
The reduction of an aldehyde to a primary alcohol is a key synthetic transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it does not affect the benzyl ether protecting groups. The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.
Experimental Protocol: Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 5.0 g of this compound in 100 mL of a 1:1 mixture of dichloromethane and methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.75 g of sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,5-Bis(benzyloxy)phenyl)methanol as a white solid.
Quantitative Data: Reduction
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield |
| This compound | 318.37 | 15.7 | 5.0 g | - |
| Sodium Borohydride | 37.83 | 19.8 | 0.75 g | - |
| (2,5-Bis(benzyloxy)phenyl)methanol | 320.38 | - | - | >95% |
Caption: Workflow for the reduction of this compound.
III. Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[1][2] This protocol describes the reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, which typically favors the formation of the (E)-alkene isomer.[3][4] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1]
Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 1.0 g of this compound and 1.3 g of (carbethoxymethylene)triphenylphosphorane in 20 mL of toluene.
-
Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired ethyl (E)-3-(2,5-bis(benzyloxy)phenyl)acrylate.
Quantitative Data: Wittig Reaction
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield |
| This compound | 318.37 | 3.14 | 1.0 g | - |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 3.73 | 1.3 g | - |
| Ethyl (E)-3-(2,5-bis(benzyloxy)phenyl)acrylate | 388.45 | - | - | ~80-90% |
Caption: Workflow for the Wittig reaction.
IV. Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[6] This protocol uses malononitrile as the active methylene compound, leading to the formation of 2-(2,5-bis(benzyloxy)benzylidene)malononitrile.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound and 0.23 g of malononitrile in 15 mL of ethanol.
-
Add 2-3 drops of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The product may precipitate from the solution.
-
If precipitation occurs, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data: Knoevenagel Condensation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield |
| This compound | 318.37 | 3.14 | 1.0 g | - |
| Malononitrile | 66.06 | 3.48 | 0.23 g | - |
| 2-(2,5-Bis(benzyloxy)benzylidene)malononitrile | 366.42 | - | - | ~90-98% |
Caption: Workflow for the Knoevenagel condensation.
V. Reductive Amination for Amine Synthesis
Reductive amination is a versatile method for converting aldehydes into amines. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.[7] Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this transformation as it readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde.[2][8]
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound and 0.37 mL of benzylamine in 20 mL of methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation (adjust pH to ~6-7).
-
Stir the mixture at room temperature for 1 hour.
-
Add 0.24 g of sodium cyanoborohydride in one portion.
-
Continue stirring at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-((2,5-bis(benzyloxy)phenyl)methyl)benzenemethanamine.
Quantitative Data: Reductive Amination
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield |
| This compound | 318.37 | 3.14 | 1.0 g | - |
| Benzylamine | 107.15 | 3.45 | 0.37 mL | - |
| Sodium Cyanoborohydride | 62.84 | 3.82 | 0.24 g | - |
| N-((2,5-bis(benzyloxy)phenyl)methyl)benzenemethanamine | 409.51 | - | - | ~70-85% |
Caption: Workflow for reductive amination.
VI. Deprotection to 2,5-Dihydroxy Derivatives
The removal of benzyl ethers is a common final step to unmask hydroxyl groups. Catalytic hydrogenolysis is a highly effective method for this transformation.[9] This process involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst to cleave the C-O bond of the benzyl ether, releasing the free hydroxyl group and toluene as a byproduct.[6]
Experimental Protocol: Hydrogenolysis
Materials:
-
2,5-Bis(benzyloxy) derivative (e.g., (2,5-bis(benzyloxy)phenyl)methanol)
-
Palladium on carbon (Pd/C), 10%
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 2,5-bis(benzyloxy) derivative (1.0 g) in 25 mL of ethanol or ethyl acetate in a suitable flask.
-
Carefully add 100 mg of 10% Pd/C catalyst to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected 2,5-dihydroxy derivative.
Quantitative Data: Deprotection
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Expected Yield |
| (2,5-Bis(benzyloxy)phenyl)methanol | 320.38 | 3.12 | 1.0 g | - |
| 10% Pd/C | - | - | 100 mg | - |
| 2-(Hydroxymethyl)benzene-1,4-diol | 140.14 | - | - | >90% |
Caption: Workflow for benzyl group deprotection via hydrogenolysis.
Conclusion
This compound has been demonstrated to be a highly adaptable starting material for a variety of synthetic transformations. The protocols detailed herein for oxidation, reduction, Wittig olefination, Knoevenagel condensation, reductive amination, and hydrogenolytic deprotection provide a robust toolkit for the synthesis of a diverse range of derivatives. These methods are characterized by their reliability and high yields, offering accessible pathways for researchers to construct complex molecules for further investigation in medicinal chemistry and materials science.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 4. brainly.com [brainly.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
The 2,5-Bis(benzyloxy)benzylidene Acetal: A Strategic Protecting Group for Diol Chemistry in Complex Synthesis
Introduction: Navigating the Complexities of Polyol Protection
In the intricate field of multi-step organic synthesis, particularly within drug development and natural product chemistry, the selective masking and unmasking of reactive functional groups is a paramount challenge. Among these, the hydroxyl group, with its dual nature as a nucleophile and a proton donor, often dictates the strategic direction of a synthetic campaign. For molecules containing multiple hydroxyl groups, such as carbohydrates, nucleosides, and polyketides, a robust and nuanced protecting group strategy is not merely a tactical choice but the very foundation of success.
This guide delves into the strategic application of 2,5-Bis(benzyloxy)benzaldehyde as a precursor to the 2,5-bis(benzyloxy)benzylidene acetal , a sophisticated protecting group for 1,2- and 1,3-diols. While the unsubstituted benzylidene acetal is a workhorse in carbohydrate chemistry, the introduction of two benzyloxy substituents on the phenyl ring offers a unique combination of features.[1] These benzyloxy groups not only modulate the electronic properties and steric environment of the acetal but also harbor the potential for orthogonal deprotection strategies, allowing for a multi-layered approach to complex molecular architecture.
This document serves as a technical guide for researchers, providing a deep dive into the causality behind experimental choices, detailed protocols for the formation and cleavage of this protecting group, and a discussion of its strategic placement within a broader synthetic context.
Core Principles: Why Choose a Substituted Benzylidene Acetal?
The selection of a protecting group is a critical decision governed by its stability to a range of reaction conditions and the mildness and selectivity of its removal. Benzylidene acetals are favored for their ability to protect 1,2- and 1,3-diols by forming five- or six-membered cyclic acetals, respectively.[2] This not only masks the hydroxyl groups but also imparts conformational rigidity to the ring system, which can be exploited to direct stereoselective reactions on other parts of the molecule.
The 2,5-bis(benzyloxy)benzylidene acetal brings several layers of strategic depth:
-
Stability: Like its unsubstituted counterpart, it is stable to a wide range of conditions, including basic, nucleophilic, and many reductive and oxidative environments.[3]
-
Multiple Deprotection Pathways: The acetal linkage can be cleaved under standard acidic hydrolysis. Crucially, the acetal can also be opened via reductive cleavage, which not only removes the protecting group but can also be controlled to yield regioselectively mono-protected diols.
-
Orthogonality: The benzyl ethers on the protecting group itself are stable to the conditions used for acetal cleavage. They require distinct, more forcing conditions for their removal, typically catalytic hydrogenolysis.[4] This creates a hierarchical deprotection system: the acetal can be removed to unmask the diol, while the benzyl ethers on the aromatic ring (and any other benzyl ethers in the molecule) remain intact. This is a prime example of an orthogonal protecting group strategy.[5][6]
Experimental Workflows and Logical Relationships
The strategic implementation of the 2,5-bis(benzyloxy)benzylidene acetal can be visualized as a decision-driven workflow.
Caption: Workflow for diol protection and deprotection using this compound.
Application Protocols
The following protocols are based on well-established procedures for the formation and cleavage of benzylidene acetals.[2][7] While specific literature for this compound is limited, these methods provide a strong starting point for optimization in the laboratory.
Protocol 1: Protection of a Diol using this compound
This protocol describes the formation of a 2,5-bis(benzyloxy)benzylidene acetal from a diol-containing substrate using an acid catalyst. The use of the corresponding dimethyl acetal of this compound is often preferred as it avoids the formation of water as a byproduct.
Mechanism of Acetal Formation
Caption: Acid-catalyzed formation of a cyclic acetal from an aldehyde and a diol.
Materials:
-
Diol-containing substrate
-
This compound or its dimethyl acetal
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
-
Catalyst: Camphorsulfonic acid (CSA), p-Toluenesulfonic acid (TsOH), or Copper(II) triflate (Cu(OTf)₂)
-
Triethylamine (for quenching)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), add this compound dimethyl acetal (1.2 mmol).
-
Add the acid catalyst (e.g., Cu(OTf)₂, 0.05–0.1 mmol).[7]
-
Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the acid catalyst.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-bis(benzyloxy)benzylidene acetal.
Expert Insights:
-
Choice of Catalyst: Cu(OTf)₂ is often a milder and more efficient catalyst than CSA or TsOH, leading to faster reactions and cleaner product formation, especially for sensitive substrates.[7]
-
Water Removal: If using the aldehyde directly instead of its dimethyl acetal, the reaction should be performed in a solvent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium towards the product.
Protocol 2: Deprotection of the 2,5-Bis(benzyloxy)benzylidene Acetal
Two primary strategies can be employed for the removal of the acetal: acidic hydrolysis to regenerate the diol, or reductive cleavage to afford either the diol or a regioselectively opened monoether.
A. Acidic Hydrolysis
This method is straightforward for regenerating the diol.
Materials:
-
2,5-Bis(benzyloxy)benzylidene acetal-protected substrate
-
Aqueous acetic acid (e.g., 80%) or a mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve the protected substrate (1.0 mmol) in 80% aqueous acetic acid (10 mL).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
B. Reductive Cleavage
Reductive cleavage offers greater versatility, allowing for either complete deprotection to the diol or regioselective opening to a mono-O-benzylated product. The outcome is highly dependent on the reagents and conditions used.[8]
i. Complete Deprotection to the Diol (Catalytic Transfer Hydrogenation)
This method cleaves the acetal and, if run for a longer duration or under more forcing conditions, will also cleave the benzyl ethers on the aromatic ring. For selective acetal removal, careful monitoring is essential.
Materials:
-
2,5-Bis(benzyloxy)benzylidene acetal-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH) or another hydrogen donor like cyclohexene or ammonium formate
-
Methanol or ethanol
Procedure:
-
To a solution of the protected substrate (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mol% by weight).
-
Add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the suspension vigorously and monitor the reaction by TLC. The reaction is typically complete within 30-90 minutes for the acetal cleavage.[2]
-
Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
ii. Regioselective Opening to a Monoether
The regioselective opening of benzylidene acetals is a powerful tool in carbohydrate chemistry. The choice of Lewis acid and hydride source dictates which of the two oxygen atoms is retained as a benzyl ether. While specific data for the 2,5-bis(benzyloxy)benzylidene acetal is not available, the principles remain the same.
Materials:
-
2,5-Bis(benzyloxy)benzylidene acetal-protected substrate
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Lewis acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Hydride source (e.g., Triethylsilane (Et₃SiH), Sodium cyanoborohydride (NaBH₃CN))
Procedure (Example for one regioisomer):
-
Dissolve the protected substrate (1.0 mmol) in anhydrous DCM (10 mL) and cool to -78 °C under an inert atmosphere.
-
Add triethylsilane (2.0-3.0 mmol).
-
Add trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid (2.0-3.0 mmol) dropwise.[8]
-
Stir the reaction at low temperature, allowing it to warm slowly while monitoring by TLC.
-
Quench the reaction at low temperature by adding triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Expert Insights on Regioselectivity:
The regiochemical outcome of the reductive opening is influenced by steric and electronic factors, as well as the specific reagents used. Generally, reagents like DIBAL-H tend to deliver the hydride to the less hindered oxygen, while acid-mediated reductions with reagents like NaBH₃CN-HCl can favor the formation of the thermodynamically more stable product. The presence of the 2,5-bis(benzyloxy) groups may influence this selectivity, and empirical determination is recommended for any new substrate.
Orthogonal Deprotection Strategy
The true power of the 2,5-bis(benzyloxy)benzylidene acetal lies in its potential for orthogonal deprotection schemes.
Caption: Orthogonal deprotection of a 2,5-bis(benzyloxy)benzylidene acetal and other benzyl ethers.
This strategy allows for:
-
Protection of a diol with this compound.
-
Transformation of other parts of the molecule.
-
Selective deprotection of the acetal to reveal the diol.
-
Further functionalization of the newly exposed diol.
-
Global deprotection of all remaining benzyl ethers under a single set of conditions (e.g., hydrogenolysis).
Data Summary
The following table summarizes the general conditions for the protection and deprotection reactions discussed. Yields and reaction times are indicative and will vary depending on the specific substrate.
| Transformation | Reagents | Solvent | Typical Conditions | Product |
| Protection (Acetal Formation) | This compound dimethyl acetal, Cu(OTf)₂ | Acetonitrile | Room Temp, 1-4 h | Cyclic Acetal |
| Deprotection (Hydrolysis) | 80% aq. Acetic Acid | - | RT to 50°C, 2-12 h | Diol |
| Deprotection (Reductive) | Pd/C, Et₃SiH | Methanol | Room Temp, 0.5-1.5 h | Diol |
| Regioselective Opening | Et₃SiH, TfOH | DCM | -78°C to RT | Mono-O-benzyl ether |
Conclusion and Future Outlook
The 2,5-bis(benzyloxy)benzylidene acetal represents a strategically valuable protecting group for diols, offering a blend of stability and versatile deprotection options. Its key advantage lies in the inherent orthogonality between the acetal linkage and the benzyl ethers on the aromatic ring, enabling multi-stage synthetic sequences with high levels of control. While direct literature precedents for this specific substituted acetal are emerging, the robust and well-documented chemistry of benzylidene acetals provides a reliable foundation for its application. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to design and execute complex synthetic strategies, unlocking new pathways to novel molecules. Future work in this area will likely focus on a more detailed exploration of the regioselectivity in the reductive opening of these substituted acetals and their application in the total synthesis of complex natural products.
References
- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzylidene Acetals [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Bis(benzyloxy)benzaldehyde as a Versatile Intermediate in Multi-Step Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic use of protecting groups is paramount for the construction of complex molecular architectures. 2,5-Bis(benzyloxy)benzaldehyde (CAS No. 6109-54-2) has emerged as a pivotal intermediate, valued for its unique structural features.[1][2] It is derived from 2,5-dihydroxybenzaldehyde, where the two reactive phenolic hydroxyl groups are masked as benzyl ethers.[3][4] This protection strategy is crucial as it confers stability to the molecule under a variety of reaction conditions, thereby enabling selective chemical manipulation of the highly versatile aldehyde functional group.[1][5]
The benzyloxybenzaldehyde scaffold is a key building block for larger, therapeutically relevant molecules, including selective inhibitors of enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target of interest in cancer research.[6][7] This guide provides a comprehensive overview, field-proven protocols, and expert insights into the synthesis, purification, characterization, and application of this compound as a cornerstone intermediate in multi-step synthetic campaigns.
Section 1: Synthesis and Characterization of this compound
Principle and Rationale
The most reliable and common method for preparing this compound is through the Williamson ether synthesis.[5] This reaction involves the O-alkylation of the starting material, 2,5-dihydroxybenzaldehyde, using benzyl bromide or chloride.[1][3] The causality behind the choice of reagents is critical:
-
Base (Potassium Carbonate, K₂CO₃): A moderately weak inorganic base is selected to deprotonate the acidic phenolic hydroxyl groups. Its use is advantageous as it is strong enough to initiate the reaction but mild enough to prevent undesired side reactions, such as the Cannizzaro reaction of the aldehyde, which can occur under strongly basic conditions.[1][3]
-
Solvent (Acetone or DMF): A polar aprotic solvent is employed to dissolve the phenolic starting material and the base, facilitating the formation of the phenoxide nucleophile. Acetone is often preferred for its ease of removal during work-up.[1][3]
-
Reaction Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy to drive the Sₙ2 reaction between the phenoxide ions and benzyl bromide to completion.
Detailed Experimental Protocol: Synthesis
Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl bromide is a lachrymator.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihydroxybenzaldehyde (1.0 eq, e.g., 5.0 g, 36.2 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq, e.g., 12.5 g, 90.5 mmol) and acetone (100 mL). Stir the suspension vigorously.
-
To the stirring suspension, add benzyl bromide (2.2 eq, e.g., 9.5 mL, 79.6 mmol) dropwise via a syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10% ethyl acetate in hexanes eluent system. The disappearance of the starting material (Rf ~0.1) and the appearance of a new, less polar spot (Rf ~0.4) indicates reaction completion.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product as a pale yellow solid or oil.
Workflow Diagram: Synthesis & Purification
Caption: Workflow for the synthesis and purification of this compound.
Purification Protocol: Flash Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials and the mono-benzylated side product, ensuring its suitability for subsequent high-yield transformations.[8]
-
TLC Analysis: First, determine the optimal eluent system by running a TLC of the crude material. A starting point is 5% ethyl acetate in hexanes, gradually increasing to 10-15%. The desired product should have an Rf value between 0.25 and 0.4 for good separation.[3]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent (e.g., 5% EtOAc/Hexanes). Apply gentle air pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired product will elute after any non-polar impurities.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a white crystalline solid.[3]
Characterization Data
| Property | Value | Reference |
| Appearance | White Solid | [3] |
| Molecular Formula | C₂₁H₁₈O₃ | |
| Molecular Weight | 318.37 g/mol | |
| CAS Number | 6109-54-2 | [9] |
| TLC Rf | ~0.27 (5% Ethyl Acetate / n-hexane) | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.4 (s, 1H, CHO), 7.50-7.30 (m, 10H, Ar-H), 7.25 (d, 1H), 7.15 (m, 2H), 5.25 (s, 2H, OCH₂), 5.12 (s, 2H, OCH₂) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 189.7 (CHO), 156.2, 153.3, 137.8, 137.5, 129.5, 129.4, 128.9, 128.8, 128.5, 124.7, 119.6, 117.0, 112.4, 71.4 (OCH₂), 70.6 (OCH₂) | [3] |
Section 2: Application as a Synthetic Intermediate: The Wittig Reaction
Principle and Rationale
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10] this compound is an excellent substrate for this reaction, as the protected hydroxyl groups are inert to the strongly basic conditions typically used to generate the necessary phosphorus ylide.[11] This reaction facilitates the conversion of the aldehyde's C=O bond into a C=C bond, providing access to a wide range of stilbene and other vinyl derivatives.
The reaction proceeds via the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[12][13] This intermediate subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide; non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[10][12]
Detailed Experimental Protocol: Synthesis of a Stilbene Derivative
Safety Note: Anhydrous solvents and inert atmosphere techniques are required. n-Butyllithium is pyrophoric and must be handled with extreme care.
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous tetrahydrofuran (THF) via syringe and cool the resulting suspension to 0 °C in an ice bath.[11]
-
Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise. A distinct color change to deep orange or red indicates the formation of the phosphorus ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a cannula or dropping funnel over 20 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.
Reaction Scheme Diagram
Caption: Generalized scheme of the Wittig reaction with this compound.
Section 3: Subsequent Transformations: Deprotection of Benzyl Ethers
Principle and Rationale
The final step in many synthetic sequences involving this compound derivatives is the removal of the benzyl protecting groups to unmask the free hydroxyl functions. The choice of deprotection method is critical and depends on the functional groups present in the rest of the molecule.
-
Catalytic Hydrogenation: This is the most common and often cleanest method for benzyl ether cleavage.[5] The reaction is performed under an atmosphere of hydrogen gas with a palladium on carbon (Pd/C) catalyst. The byproducts are toluene and the desired diol, which are easily separated. However, this method is incompatible with reducible functional groups such as alkenes, alkynes, or nitro groups.[14]
-
Oxidative Cleavage (DDQ): For substrates containing hydrogenation-sensitive groups, oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offers a powerful alternative.[15] This method is particularly effective for benzyl ethers and can be performed under mild, neutral conditions, sometimes enhanced by photoirradiation.[5][16] It shows good functional group tolerance, leaving moieties like double bonds intact.
Detailed Experimental Protocol: Catalytic Hydrogenation
Safety Note: Hydrogen gas is highly flammable. Ensure the system is properly sealed and purged, and conduct the reaction away from ignition sources.
-
Reaction Setup: To a heavy-walled flask (e.g., a Parr hydrogenation bottle), add the benzylated compound (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under a stream of nitrogen or argon.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired pressure (typically 1-4 atm or 50 psi) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dihydroxy compound.
Workflow Diagram: Multi-step Synthesis
References
- 1. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]
- 2. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. americanelements.com [americanelements.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
Troubleshooting & Optimization
Purification of 2,5-Bis(benzyloxy)benzaldehyde by column chromatography
An essential aspect of synthesizing high-purity chemical compounds for research and drug development is the final purification step. For a moderately polar compound like 2,5-Bis(benzyloxy)benzaldehyde, column chromatography is the industry-standard technique for isolating the target molecule from unreacted starting materials and reaction byproducts.
This technical support guide provides a comprehensive, field-proven approach to the purification of this compound using silica gel column chromatography. It is designed to empower researchers with the necessary knowledge to not only execute the procedure effectively but also to troubleshoot common issues that may arise.
Core Principles: The Art of Separation
Column chromatography operates on the principle of differential adsorption.[1] A mixture is applied to the top of a column packed with a solid adsorbent, the stationary phase (typically silica gel for this application). A solvent or solvent mixture, the mobile phase , is then passed through the column.[2]
Compounds in the mixture move down the column at different rates based on their polarity and their resulting affinity for the stationary and mobile phases.[2]
-
Stationary Phase: Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3][4] Polar compounds will interact more strongly with the silica gel and move down the column more slowly.
-
Mobile Phase (Eluent): The mobile phase competes with the adsorbed compounds for a place on the stationary phase.[1] A more polar mobile phase will more effectively displace compounds from the silica gel, causing them to move down the column faster.
For this compound, a normal-phase chromatography setup is ideal, where the stationary phase (silica gel) is polar and the mobile phase is relatively non-polar.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the standard procedure for purifying this compound via flash column chromatography.
Step 1: Determining the Eluent System with Thin-Layer Chromatography (TLC)
Before packing a column, it is crucial to identify an appropriate mobile phase using TLC.[1] The goal is to find a solvent system that provides good separation between the desired product and any impurities, with the product having a Retention Factor (Rf) of approximately 0.25-0.35.[1][5]
Procedure:
-
Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A good starting point is a range from 5% to 20% ethyl acetate in hexanes.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).
-
Spot the crude mixture onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).[6]
-
The ideal solvent system will show the product spot well-separated from other spots. A literature example for this compound purification used 5% ethyl acetate in n-hexane, which resulted in an Rf of 0.27.[7]
Step 2: Column Preparation (Wet Slurry Packing)
Proper column packing is critical for achieving high-resolution separation. The wet slurry method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[1]
Procedure:
-
Select a glass column of appropriate size for the amount of crude material (a general rule is to use 30-100 g of silica gel for every 1 g of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., Merck Silica gel 60, 230-400 mesh) with the initial, least polar eluent determined by TLC.[7]
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.[1]
-
Allow the excess solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface during sample and eluent addition.[1]
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated, narrow band.
Procedure:
-
Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[8]
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is level with the sand.
-
Carefully add a small amount of the mobile phase, wash the sides of the column, and drain again to ensure the entire sample is loaded onto the silica in a tight band.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (this is known as "flash" chromatography).
-
Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).
-
Maintain the solvent level in the column throughout the process by adding fresh eluent as needed.
Step 5: Analysis and Product Isolation
-
Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Combine the fractions that show a single spot corresponding to the Rf of this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visual Workflow for Column Chromatography
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping spots/bands) | Incorrect Mobile Phase: The eluent polarity is not optimized for separation. | Re-evaluate the mobile phase using TLC. Try slightly less polar solvent mixtures to increase separation.[9] |
| Column Overload: Too much crude material was loaded for the amount of silica. | Use a larger column with more silica gel or reduce the amount of sample loaded. | |
| Poor Column Packing: Cracks, channels, or air bubbles in the silica bed. | Repack the column carefully, ensuring a homogenous bed. Never let the silica run dry.[1] | |
| Product Won't Elute | Mobile Phase Too Non-Polar: The eluent is not strong enough to displace the product from the silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This is known as a gradient elution.[9] |
| Product Elutes Too Quickly (In the first few fractions) | Mobile Phase Too Polar: The eluent is too strong, causing all compounds to move quickly without separation. | Use a less polar mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Peak Tailing (Streaking spots on TLC, broad bands on the column) | Compound Degradation: Benzaldehyde derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[5][9] | Deactivate the Silica: Pre-treat the silica gel by washing with a solvent mixture containing 1-3% triethylamine to neutralize acidic sites.[5] Use Alumina: Consider using neutral alumina as an alternative stationary phase.[5] |
| Acidic Impurities: The presence of the corresponding carboxylic acid (from oxidation) can cause tailing. | Perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) on the crude product before chromatography to remove acidic impurities.[5] | |
| Low Yield | Product Degradation: As with peak tailing, the acidic silica may be degrading the product. | Use deactivated silica gel or neutral alumina.[5][9] |
| Irreversible Adsorption: Highly polar impurities or product degradation can lead to material sticking permanently to the column. | Ensure the mobile phase polarity is appropriate. Sometimes a final, very polar "flush" of the column can recover stubborn material. | |
| Co-elution: The product may have eluted with an impurity, and those fractions were mistakenly discarded. | Re-analyze all fractions by TLC to ensure no product is being discarded. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: Impurities typically arise from the synthesis, which is often a Williamson ether synthesis from 2,5-dihydroxybenzaldehyde and benzyl bromide.[7] Common impurities include:
-
Unreacted Starting Materials: 2,5-dihydroxybenzaldehyde and benzyl bromide.
-
Mono-benzylated Product: 2-hydroxy-5-(benzyloxy)benzaldehyde.
-
Byproducts: Benzyl alcohol (from hydrolysis of benzyl bromide) and dibenzyl ether.[10]
-
Degradation Product: 2,5-Bis(benzyloxy)benzoic acid, formed by air oxidation of the aldehyde group. This is a very common impurity in aldehyde chemistry.[5][11]
Q2: Is silica gel always the best stationary phase for this purification? A2: Silica gel is the most common and effective choice for this type of compound.[3] However, if significant product degradation or irreversible adsorption is observed due to the acidic nature of silica, switching to neutral alumina is a viable alternative.[9]
Q3: How do I know if my purified product is clean? A3: The primary method is to run a TLC of the final product. It should show a single, well-defined spot. For a more definitive assessment of purity, techniques like ¹H NMR spectroscopy, HPLC, or melting point analysis should be employed.
Q4: How should I store the purified this compound? A4: Aldehydes can be sensitive to air and light.[5] The purified compound should be stored in a sealed container under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (2-8°C is recommended) to prevent oxidation to the carboxylic acid.[5]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 3. chromtech.com [chromtech.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. rsc.org [rsc.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2,5-Bis(benzyloxy)benzaldehyde Reactions by TLC
As a Senior Application Scientist, this guide provides in-depth technical and practical advice for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2,5-Bis(benzyloxy)benzaldehyde. This document is structured to anticipate and resolve common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my this compound reaction?
A1: TLC is a rapid, inexpensive, and highly effective technique to qualitatively monitor the progress of a chemical reaction.[1][2][3] By spotting the reaction mixture on a TLC plate over time, you can visually track the consumption of your starting material (this compound) and the formation of your product(s).[4] This allows you to determine the optimal reaction time and to check for the presence of any side products or unreacted starting materials before proceeding with the reaction work-up and purification.[4]
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system that provides good separation between your starting material, product, and any potential intermediates or impurities. A good starting point for aromatic aldehydes like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[5][6]
A common strategy is to start with a high ratio of the non-polar solvent and gradually increase the proportion of the polar solvent. For instance, you could test ratios like 9:1, 4:1, and 1:1 hexanes:ethyl acetate. The ideal solvent system should result in a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[6]
Q3: What is a retention factor (Rf) and how do I calculate it?
A3: The retention factor, or Rf value, is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound from the origin by the distance traveled by the solvent front from the origin.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound in a specific solvent system on a particular stationary phase. Comparing the Rf value of a spot in your reaction mixture to the Rf of a known standard (your starting material) can help in identification.[7]
Q4: How do I visualize the spots on the TLC plate? My starting material and product are colorless.
A4: Since this compound and many of its derivatives are aromatic, they are often UV-active.[8][9] The most common non-destructive visualization method is to use a UV lamp at 254 nm.[8][10] Compounds that absorb UV light will appear as dark spots on a fluorescent green background.[8][9][10]
For compounds that are not UV-active or for better visualization, chemical staining can be used.[9] Common stains for aldehydes and other functional groups include:
-
p-Anisaldehyde stain: Excellent for aldehydes, ketones, and alcohols, often producing a range of colors.[8][11]
-
Potassium permanganate (KMnO4) stain: Reacts with oxidizable functional groups like aldehydes, alcohols, and alkenes, appearing as yellow-brown spots on a purple background.[8][11][12]
-
2,4-Dinitrophenylhydrazine (2,4-DNP) stain: A specific stain for aldehydes and ketones, which typically form yellow to orange spots.[11]
-
Iodine: A general stain that reversibly complexes with many organic compounds, appearing as brownish spots.[8][10][13]
Q5: What are some common impurities I might see on my TLC plate?
A5: Depending on the specific reaction, common impurities could include:
-
Unreacted starting materials: Such as 2,5-dihydroxybenzaldehyde or benzyl bromide if you are synthesizing the target compound.[5]
-
Oxidation product: The aldehyde group can be oxidized to a carboxylic acid (2,5-Bis(benzyloxy)benzoic acid), especially upon prolonged exposure to air.[6] This impurity will be significantly more polar and have a much lower Rf value.
-
Reduction product: The aldehyde may be reduced to the corresponding alcohol ([2,5-bis(benzyloxy)phenyl]methanol). This will be more polar than the starting aldehyde.
-
Debenzylation product: Cleavage of one or both benzyl ether groups can lead to the formation of more polar hydroxy-substituted compounds.[6]
Troubleshooting Guide
Here are some common problems encountered during TLC analysis of this compound reactions and how to address them:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded). The compound is highly polar or acidic/basic. | Dilute your sample before spotting it on the TLC plate.[1][14] Add a small amount of acetic acid or formic acid (0.1-2%) to the mobile phase if your compound is acidic, or triethylamine (0.1-2%) if it is basic.[14][15] |
| No spots are visible on the plate. | The sample is too dilute. The compound is not UV-active, and the visualization method is ineffective. The compound may have evaporated from the plate if it is volatile. | Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][14] Try a different visualization technique, such as a chemical stain.[1][14] |
| Spots are too close to the baseline (low Rf). | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[14] |
| Spots are too close to the solvent front (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[14] |
| The solvent front is uneven. | The TLC plate may be chipped or damaged at the bottom. The developing chamber was not properly sealed, leading to solvent evaporation. | Cut away the damaged portion of the plate before development.[16] Ensure the developing chamber is securely covered during elution.[3] |
| Reaction mixture appears as a smear. | The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO). | After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[17] |
Experimental Protocols
Protocol 1: Basic TLC Monitoring
-
Plate Preparation: With a pencil, gently draw a straight line about 1 cm from the bottom of a TLC plate. This is your origin line. Mark tick marks for each sample you will spot.[15]
-
Spotting: Use a capillary tube to spot a small amount of your starting material (this compound) on the first tick mark. On the second, spot the reaction mixture. It is also good practice to "co-spot" by applying both the starting material and the reaction mixture to the same spot on a third tick mark.[4]
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend the plate by capillary action.[1]
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[15] Allow the plate to dry.
-
Visualization: View the plate under a UV lamp and circle any visible spots with a pencil.[10] If necessary, use a chemical stain for further visualization.
-
Interpretation: Compare the spots in the reaction mixture lane to the starting material lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.[4]
Protocol 2: Preparation of p-Anisaldehyde Stain
A versatile stain for aldehydes and other functional groups.
-
In a flask, combine 150 mL of ethanol, 2 mL of acetic acid, and 5 mL of concentrated sulfuric acid.
-
Carefully add 4 mL of p-anisaldehyde to the mixture.
-
Stir until the solution is homogeneous.
-
To use, dip the dried TLC plate into the stain, then gently heat with a heat gun until colored spots appear.[18]
Visual Workflows
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Caption: Expected relative Rf values for components in a typical reaction.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. silicycle.com [silicycle.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. silicycle.com [silicycle.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Chromatography [chem.rochester.edu]
- 18. TLC stains [reachdevices.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 2,5-Bis(benzyloxy)benzaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
In the fields of medicinal chemistry and materials science, the synthesis of novel organic molecules is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the molecule's structure. An erroneous structural assignment can invalidate biological data, derail research programs, and waste significant resources. 2,5-Bis(benzyloxy)benzaldehyde (CAS 6109-54-2), a versatile intermediate used in the synthesis of various complex organic molecules, serves as an excellent case study for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The two bulky, electron-donating benzyloxy groups introduce specific electronic and steric effects that are beautifully resolved by modern NMR techniques.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra expected for this compound. We will dissect the structural information encoded in chemical shifts (δ), coupling constants (J), and signal multiplicities. Furthermore, we will compare the utility of NMR with alternative analytical methods and provide a standardized protocol for data acquisition, ensuring that researchers can apply these principles to their own work.
The Analytical Power of NMR: A Comparative Perspective
While techniques like Infrared (IR) spectroscopy can confirm the presence of functional groups (e.g., the aldehyde's C=O stretch around 1690 cm⁻¹ and the ether C-O-C stretch near 1220 cm⁻¹) and Mass Spectrometry (MS) can confirm the molecular weight (318.37 g/mol ), neither can definitively establish the substitution pattern of the aromatic rings.[3] Only NMR spectroscopy provides the atomic-level connectivity map required to distinguish this compound from its isomers, such as 2,4- or 3,4-Bis(benzyloxy)benzaldehyde, by elucidating the precise spatial relationships between all hydrogen and carbon atoms.
Part 1: Detailed ¹H and ¹³C NMR Spectral Analysis
The following analysis is based on established principles of NMR spectroscopy and data from closely related structural analogs, such as 2,5-dimethoxybenzaldehyde and other substituted benzyloxybenzaldehydes.[4][5][6][7] The electronic effects of a benzyloxy group (-OCH₂Ph) are very similar to a methoxy group (-OCH₃), making these compounds excellent models for predicting the spectrum.
The Molecule Under Investigation
To facilitate the discussion, we will use the following atom numbering scheme for this compound.
Caption: Structure and numbering of this compound.
¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is the most informative for initial structural confirmation.
-
Aldehyde Proton (H7): A sharp singlet is expected far downfield, typically around δ 10.4 ppm . The strong deshielding is caused by the magnetic anisotropy of the adjacent C=O bond.[8] This signal is characteristic of benzaldehydes and its integration value of 1H is a key diagnostic feature.
-
Benzyl Protons (H8, H15): The two benzyloxy groups are chemically distinct due to their different positions relative to the aldehyde. However, their electronic environments are very similar. Therefore, we expect two sharp singlets, each integrating to 2H, for the methylene (-CH₂-) protons. These should appear around δ 5.1-5.2 ppm . The slight difference in their chemical shifts may or may not be resolved, potentially appearing as a single 4H singlet.
-
Phenyl Protons (H9-H14, H16-H21): The protons of the two benzyl phenyl rings will produce a complex multiplet in the range of δ 7.3-7.5 ppm , integrating to 10H. This characteristic signal confirms the presence of two unsubstituted Ph-CH₂- groups.
-
Benzaldehyde Ring Protons (H3, H4, H6): This is the most diagnostic region for confirming the 2,5-substitution pattern.
-
H6: This proton is ortho to the strongly electron-withdrawing aldehyde group and will be the most deshielded of the ring protons. It is expected to appear as a doublet around δ 7.45 ppm . The splitting is due to coupling with H4, but because they are four bonds apart (meta coupling), the coupling constant (⁴J) will be small, around 2-3 Hz.
-
H3: This proton is ortho to one benzyloxy group and meta to the aldehyde. It is expected to be the most shielded ring proton, appearing as a doublet around δ 7.10 ppm . The splitting arises from coupling to the adjacent H4 proton (ortho coupling), with a larger coupling constant (³J) of approximately 8-9 Hz.
-
H4: This proton is situated between H3 and H6. It will be split by H3 (an ortho coupling of ~8-9 Hz) and by H6 (a meta coupling of ~2-3 Hz). This will result in a doublet of doublets (dd) signal around δ 7.20 ppm .
-
¹³C NMR Spectrum (Predicted, 101 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon skeleton and the number of unique carbon environments.
-
Aldehyde Carbonyl (C7): This carbon is highly deshielded and will appear as a singlet around δ 191.0 ppm .[9]
-
Quaternary Carbons (C1, C2, C5): These carbons, which bear substituents, typically show weaker signals.
-
C2 & C5 (C-O): The carbons directly attached to the benzyloxy oxygen atoms will be significantly deshielded, appearing in the δ 150-155 ppm range.
-
C1 (C-CHO): The carbon bearing the aldehyde group will be found around δ 125-128 ppm .
-
-
Benzaldehyde Ring CH Carbons (C3, C4, C6): These carbons will appear in the typical aromatic region.
-
C6: ortho to the aldehyde, expected around δ 115 ppm .
-
C4: para to the aldehyde, expected around δ 120 ppm .
-
C3: meta to the aldehyde, expected around δ 118 ppm .
-
-
Benzyl Methylene Carbons (C8, C15): The two -CH₂- carbons will appear as distinct signals around δ 70-71 ppm .
-
Benzyl Phenyl Carbons (C9-C14, C16-C21): These will produce a set of signals between δ 127-136 ppm , with the ipso-carbons (C9, C16) appearing around δ 136 ppm .
Part 2: Data Summary and Experimental Protocol
Summary of Predicted NMR Data
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aldehyde | ~10.4 | s (singlet) | - | 1H | H7 |
| Benzaldehyde Ring | ~7.45 | d (doublet) | J ≈ 2-3 Hz | 1H | H6 |
| Benzaldehyde Ring | ~7.20 | dd (doublet of doublets) | J ≈ 8-9 Hz, 2-3 Hz | 1H | H4 |
| Benzaldehyde Ring | ~7.10 | d (doublet) | J ≈ 8-9 Hz | 1H | H3 |
| Benzyl Phenyl | 7.3-7.5 | m (multiplet) | - | 10H | H9-14, H16-21 |
| Benzyl Methylene | 5.1-5.2 | s (singlet) | - | 4H | H8, H15 |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| Carbonyl | ~191.0 | C7 (CHO) |
| Aromatic C-O | ~150-155 | C2, C5 |
| Benzyl Phenyl (ipso) | ~136 | C9, C16 |
| Benzyl Phenyl (CH) | ~127-129 | C10-14, C17-21 |
| Aromatic C-CHO | ~125-128 | C1 |
| Aromatic CH | ~115-120 | C3, C4, C6 |
| Methylene | ~70-71 | C8, C15 |
Standard Operating Protocol for NMR Sample Preparation and Acquisition
Trustworthy data begins with meticulous preparation. This protocol ensures high-quality, reproducible spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
-
Dissolution: Add ~0.6-0.7 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard, with its signal defined as δ 0.00 ppm.
-
Mixing: Gently vortex the sample until the solid is completely dissolved. A clear, homogenous solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Instrumentation:
-
Insert the tube into the spinner turbine and adjust the depth using the spectrometer's gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. For CDCl₃, a line width of <0.5 Hz for the TMS peak is a good target.
-
-
Acquisition Parameters (¹H):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Acquisition Parameters (¹³C):
-
Spectrometer Frequency: 101 MHz (for a 400 MHz instrument).
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 256-1024 scans, depending on sample concentration, to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
Caption: Standardized workflow for NMR analysis.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural verification of synthesized molecules like this compound. The detailed analysis of the ¹H spectrum, particularly the chemical shifts and coupling patterns of the three distinct protons on the central aromatic ring, provides an unambiguous confirmation of the 2,5-substitution pattern that is unattainable by other common analytical techniques. The ¹³C spectrum corroborates this assignment by confirming the number of unique carbon environments. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently validate their synthetic products, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 6109-54-2 [sigmaaldrich.com]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
Comparison of different synthetic routes to 2,5-Bis(benzyloxy)benzaldehyde
Introduction
2,5-Bis(benzyloxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring two bulky benzyloxy groups on the aromatic ring, imparts unique electronic and steric properties that are valuable in the design of complex organic molecules. Notably, derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers, making this scaffold a promising starting point for the development of novel cancer therapeutics.[1][2] This guide provides a comprehensive comparison of different synthetic routes to this compound, evaluating them based on yield, reaction conditions, and scalability. Detailed experimental protocols are provided to assist researchers in making informed decisions for their specific synthetic needs.
Synthetic Strategies at a Glance
The primary approach to synthesizing this compound involves the protection of the hydroxyl groups of a dihydroxybenzaldehyde precursor with benzyl moieties. The most common and direct method is the Williamson ether synthesis, which offers reliability and procedural simplicity. Variations in starting materials and reaction conditions, however, can significantly influence the overall efficiency and cost-effectiveness of the synthesis. This guide will explore two main pathways starting from different precursors: 2,5-dihydroxybenzaldehyde and hydroquinone.
Figure 1: Overview of synthetic pathways to this compound.
Route 1: Direct Benzylation of 2,5-Dihydroxybenzaldehyde
This is the most straightforward and commonly employed method for the laboratory-scale synthesis of this compound. It relies on the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.[3][4][5]
Reaction Mechanism: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction.[4][5] In this case, the hydroxyl groups of 2,5-dihydroxybenzaldehyde are deprotonated by a weak base, typically potassium carbonate, to form the corresponding phenoxide ions. These nucleophilic phenoxides then attack the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkages. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the potassium cations without strongly solvating the phenoxide anions, thus enhancing their nucleophilicity.[6]
Figure 2: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol
-
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (2.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.[7]
-
Performance Analysis
| Parameter | Value | Reference |
| Yield | ~50% | [7] |
| Reaction Time | Overnight | [7] |
| Purity | High after chromatography | [7] |
| Scalability | Good for lab scale | |
| Green Chemistry | Use of volatile organic solvents |
This method is reliable and provides a high-purity product after chromatographic purification. However, the reported yield is moderate, and the long reaction time might be a drawback for high-throughput synthesis.
Route 2: A Multi-step Synthesis from Hydroquinone
An alternative approach starts from the more readily available and economical hydroquinone. This route involves several steps, including protection, bromination, Grignard reaction, and deprotection, before the final benzylation step.
Synthetic Pathway
This multi-step synthesis begins with the protection of the hydroxyl groups of hydroquinone, typically through methylation to form p-dimethoxybenzene. This is followed by bromination to introduce a bromine atom at one of the activated positions on the aromatic ring. A subsequent Grignard reaction with a suitable formylating agent, followed by acidic workup, introduces the aldehyde functionality. The methyl protecting groups are then cleaved to yield 2,5-dihydroxybenzaldehyde, which is then benzylated as described in Route 1.[8]
Figure 3: Workflow for the multi-step synthesis from hydroquinone.
Experimental Considerations
While a detailed protocol for the entire sequence is beyond the scope of this guide, key considerations for each step are outlined below:
-
Methylation: The use of dimethyl sulfate (DMS) is effective but requires careful handling due to its toxicity.
-
Bromination: N-Bromosuccinimide (NBS) in DMF is a common and effective brominating agent for activated aromatic rings.[8]
-
Grignard Reaction: Formation of the Grignard reagent from 2,5-dimethoxybromobenzene and subsequent reaction with a formylating agent like DMF requires strictly anhydrous conditions.[8]
-
Demethylation: Strong acids like boron tribromide (BBr₃) or hydrobromic acid (HBr) are typically required for the cleavage of aryl methyl ethers.[9] These reagents are corrosive and require careful handling.
Performance Analysis
| Parameter | Value | Reference |
| Overall Yield | Lower due to multiple steps | |
| Reaction Time | Significantly longer | |
| Purity | Requires purification at each step | |
| Scalability | More complex for large scale | |
| Green Chemistry | Involves hazardous reagents (DMS, BBr₃) | [8][9] |
Comparative Summary
| Feature | Route 1: Direct Benzylation | Route 2: From Hydroquinone |
| Starting Material | 2,5-Dihydroxybenzaldehyde | Hydroquinone |
| Number of Steps | 1 | Multiple |
| Typical Yield | ~50% | Lower overall |
| Reaction Time | Overnight | Several days |
| Simplicity | High | Low |
| Scalability | Good for lab scale | Complex |
| Safety/Environmental | Moderate concerns | Higher concerns (toxic/corrosive reagents) |
Conclusion and Recommendations
For most laboratory applications where 2,5-dihydroxybenzaldehyde is commercially available, the direct benzylation via the Williamson ether synthesis (Route 1) is the recommended method. It is a straightforward, reliable, and relatively high-yielding one-step procedure that provides a high-purity product after standard purification.
The multi-step synthesis from hydroquinone (Route 2) is a more classical and lengthy approach. While it utilizes a cheaper starting material, the lower overall yield, extended synthesis time, and the use of hazardous reagents make it less favorable for routine laboratory preparations. However, this route may be considered for large-scale industrial production where the cost of the starting material is a critical factor, and dedicated equipment is available to handle the hazardous reagents safely.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling challenging reagents and purification procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 9. JP5817614B2 - Method for producing 2,5-dihydroxybenzaldehyde compound - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Purity Determination of 2,5-Bis(benzyloxy)benzaldehyde
Introduction: The Critical Role of Purity in Drug Development Intermediates
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,5-Bis(benzyloxy)benzaldehyde serves as a key building block in the synthesis of a variety of complex molecular targets. Its purity directly influences the reaction kinetics, yield, and impurity profile of the subsequent active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are paramount. This guide provides a comparative analysis of the principal analytical techniques for determining the purity of this compound, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate methods for their specific requirements.
The synthesis of this compound is commonly achieved through a Williamson ether synthesis, reacting 2,5-dihydroxybenzaldehyde with benzyl bromide in the presence of a base. This synthetic route, while effective, can introduce a range of process-related impurities that must be identified and quantified.
Potential Impurities in this compound
A thorough understanding of potential impurities is the foundation of a robust analytical strategy. Based on the Williamson ether synthesis, the following impurities can be anticipated:
-
Starting Materials:
-
2,5-Dihydroxybenzaldehyde (unreacted)
-
Benzyl bromide (residual)
-
-
Intermediates and By-products:
-
2-Hydroxy-5-(benzyloxy)benzaldehyde (mono-benzylated intermediate)
-
Dibenzyl ether (from self-condensation of benzyl bromide)
-
Benzyl alcohol (from hydrolysis of benzyl bromide)
-
-
Degradation Products:
-
2,5-Bis(benzyloxy)benzoic acid (from oxidation of the aldehyde)
-
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for purity determination is a critical decision, guided by the specific information required, the nature of the impurities, and the available instrumentation. Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Primary Application | Strengths | Limitations |
| HPLC (UV-Vis) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and non-volatile impurities. | High resolution and sensitivity, suitable for a wide range of compounds, excellent for quantitative analysis. | Not suitable for highly volatile impurities. |
| GC-MS | Partitioning between a gaseous mobile phase and a stationary phase, coupled with mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | Excellent for volatile compounds (e.g., residual solvents, benzyl bromide), provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation and quantification of the main component and impurities. | Provides unambiguous structural information, can be used for both qualitative and quantitative analysis without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for structural elucidation of minor components. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For the routine quality control and purity assessment of this compound, reversed-phase HPLC with UV detection is the method of choice. Its ability to separate a wide range of non-volatile organic molecules with high resolution and sensitivity makes it ideal for quantifying the main component and detecting process-related impurities and degradation products.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 60% B
-
35-40 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
Expected Chromatographic Performance
| Compound | Expected Retention Time (min) | Resolution (Rs) from Main Peak | Limit of Detection (LOD) |
| 2,5-Dihydroxybenzaldehyde | ~ 3.5 | > 10 | ~ 0.01% |
| 2-Hydroxy-5-(benzyloxy)benzaldehyde | ~ 12.8 | > 2.0 | ~ 0.02% |
| This compound | ~ 22.5 | - | - |
| Dibenzyl ether | ~ 24.1 | > 1.5 | ~ 0.03% |
| 2,5-Bis(benzyloxy)benzoic acid | ~ 18.7 | > 2.0 | ~ 0.02% |
Note: These are illustrative values and will vary based on the specific HPLC system and column used.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, its primary utility lies in the detection of residual starting materials like benzyl bromide and volatile by-products such as benzyl alcohol and dibenzyl ether. The mass spectrometer provides definitive identification of these components based on their unique fragmentation patterns.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 min
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
Expected GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Benzyl alcohol | ~ 6.2 | 108, 91, 79, 77 |
| Benzyl bromide | ~ 7.5 | 172, 170, 91 |
| Dibenzyl ether | ~ 12.8 | 198, 91 |
| This compound | ~ 19.5 | 318, 227, 91 |
Note: Retention times are illustrative. Mass fragments for the main component are predicted based on common fragmentation pathways of benzylic ethers and aldehydes, with the tropylium ion (m/z 91) being a characteristic fragment.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy provides unparalleled detail regarding molecular structure. For this compound, ¹H and ¹³C NMR serve to unequivocally confirm the identity of the main component and can be used to identify and quantify impurities, often without the need for reference standards. Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a sample using a certified internal standard.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic anhydride).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 5 seconds (for quantitative analysis).
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Analysis: Reference the spectrum to the residual solvent peak or internal standard. Integrate the peaks corresponding to the main compound and any impurities. For qNMR, calculate the purity by comparing the integral of a specific proton of the analyte to the integral of a proton of the internal standard.
Expected NMR Spectral Data
| Compound | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm in DMSO-d₆) |
| This compound | 10.4 (s, 1H, CHO), 7.43 (m, 14H, Ar-H), 5.25 (s, 2H, CH₂), 5.12 (s, 2H, CH₂) | 189.7 (CHO), 156.2, 153.3, 137.8, 137.5, 129.5, 129.4, 128.9, 128.8, 128.5, 124.7, 119.6, 117.0, 112.4, 71.4, 70.6 |
| 2,5-Dihydroxybenzaldehyde | ~10.2 (s, 1H, CHO), ~9-10 (br s, 2H, OH), ~6.8-7.1 (m, 3H, Ar-H) | ~191.5 (CHO), ~154.0, ~150.1, ~124.6, ~122.3, ~118.3, ~112.8 |
Note: Data for the main component is from experimental findings. Data for the starting material is illustrative and based on typical chemical shifts for this compound.
Logical Flow for NMR-Based Purity and Structure Verification
Caption: Logical process for purity and identity confirmation by NMR.
Conclusion and Recommendations
The comprehensive purity assessment of this compound requires a multi-faceted analytical approach.
-
For routine quality control and quantification of the primary component and major non-volatile impurities, HPLC-UV is the most efficient and reliable method.
-
To ensure the absence of volatile and semi-volatile impurities, particularly residual starting materials and by-products from the synthesis, GC-MS analysis is essential.
-
NMR spectroscopy serves as the definitive tool for structural confirmation and can be employed for accurate purity determination through qNMR, especially during method validation and for the characterization of reference standards.
By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system for the quality control of this compound, ensuring the integrity of their synthetic processes and the quality of their final products. The validation of these analytical procedures should be performed in accordance with ICH guidelines to ensure data reliability.[1]
References
A Comparative Guide to 2,5-Bis(benzyloxy)benzaldehyde and Its Isomers: Synthesis, Reactivity, and Application
Introduction: The Strategic Importance of Benzyloxybenzaldehyde Isomers
In the landscape of organic synthesis and medicinal chemistry, aromatic aldehydes are foundational building blocks. Among these, benzyloxy-substituted benzaldehydes represent a class of highly versatile intermediates. The benzyl group serves as a robust protecting group for phenolic hydroxyls, enabling a wide range of chemical transformations on other parts of the molecule that would otherwise be incompatible with a free phenol. Furthermore, the benzyloxy moiety itself is a key structural motif in numerous biologically active molecules, influencing properties like lipophilicity and binding interactions with protein targets.
This guide provides an in-depth comparative analysis of 2,5-Bis(benzyloxy)benzaldehyde and its structural isomers. While sharing the same molecular formula (C₂₁H₁₈O₃) and weight (318.37 g/mol ), the positional variation of the two benzyloxy groups on the benzaldehyde ring dramatically alters their physicochemical properties, chemical reactivity, and utility in complex syntheses. For researchers in drug development, understanding these nuances is critical for rational molecular design and the efficient synthesis of target compounds, particularly in areas like cancer therapy where benzyloxybenzaldehyde scaffolds have shown promise as selective enzyme inhibitors.[1][2]
Comparative Physicochemical Properties
The substitution pattern of the benzyloxy groups directly impacts the physical characteristics of the isomers, such as melting point and solubility. These properties are critical for practical considerations in the laboratory, including solvent selection for reactions, purification methods (e.g., recrystallization), and formulation. The symmetry and potential for intermolecular interactions dictated by the substituent positions are key determinants of the crystalline lattice energy and, consequently, the melting point.
| Property | This compound | 2,4-Bis(benzyloxy)benzaldehyde | 3,4-Bis(benzyloxy)benzaldehyde | 3,5-Bis(benzyloxy)benzaldehyde |
| CAS Number | 6109-54-2 | 13246-46-3[3] | 5447-02-9[4] | 14615-72-6[5] |
| Appearance | Solid | White Crystalline Solid[6] | Grayish-white to Off-white Solid[7][8] | White to Almost white powder/crystal |
| Melting Point | Not specified | Not specified | 91-94 °C[7][9] | 78-80 °C[5][10] |
| Boiling Point | Not specified | Not specified | 492.4 °C at 760mmHg[7] | 502.4 °C (Predicted)[5] |
| Solubility | Not specified | Not specified | Slightly soluble in chloroform, ethyl acetate[7] | Sparingly soluble in Chloroform[5] |
Note: Comprehensive experimental data for all isomers, particularly the 2,3- and 2,6-bis(benzyloxy) derivatives, is not consistently available in public literature. The data presented is based on available sources.
Synthesis and Reactivity: A Tale of Sterics and Electronics
The most common and direct route to synthesizing bis(benzyloxy)benzaldehyde isomers is the Williamson ether synthesis . This reaction involves the O-alkylation of a corresponding dihydroxybenzaldehyde precursor with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a weak base like potassium carbonate (K₂CO₃).[1][11]
General Synthetic Workflow
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is crucial as it effectively dissolves the phenoxide intermediate without participating in the reaction.[11] The reaction is typically heated to ensure a reasonable reaction rate.
Caption: General workflow for Williamson ether synthesis of bis(benzyloxy)benzaldehydes.
Isomer-Dependent Reactivity
The position of the two bulky, electron-donating benzyloxy groups profoundly influences the reactivity of the aldehyde functional group. This is a direct consequence of the interplay between steric hindrance and electronic effects.
-
Electronic Effects: The benzyloxy group is electron-donating through resonance. When positioned ortho or para to the aldehyde (e.g., in 2,4- or 2,5-isomers), it increases the electron density on the carbonyl carbon, making it slightly less electrophilic compared to the meta isomers (e.g., 3,5-).
-
Steric Hindrance: This is often the dominant factor. Isomers with one or two benzyloxy groups in the ortho position (2,5- and especially 2,6-) will exhibit significant steric shielding of the aldehyde group. This hindrance can impede the approach of nucleophiles, slowing down or even preventing reactions like Grignard additions or the formation of bulky Schiff bases.[11] The 3,4- and 3,5- isomers, lacking ortho substituents, have a more accessible aldehyde group, making them more reactive in transformations sensitive to steric bulk.
Caption: Influence of isomer structure on aldehyde reactivity.
Applications in Drug Discovery: The Case of ALDH1A3 Inhibition
A significant application of the benzyloxybenzaldehyde scaffold is in the development of selective inhibitors for aldehyde dehydrogenase (ALDH) enzymes.[12] Specifically, the ALDH1A3 isoform has emerged as a key target in cancer research, as its overexpression is linked to cancer stem cell maintenance and resistance to chemotherapy.[1][2]
Studies have shown that molecules based on a benzyloxybenzaldehyde core can be potent and selective inhibitors of ALDH1A3.[2][13][14] For instance, in a series of synthesized analogs, compounds with a methyloxy linker between two aromatic rings, essentially benzyloxybenzaldehyde derivatives, were identified as the most effective inhibitors.[1][2] The specific substitution pattern on both the benzaldehyde ring and the benzyl ring is critical for achieving high potency and selectivity against ALDH1A3 over other isoforms like ALDH1A1.[1]
Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for the synthesis of a representative isomer and a key biological assay.
Protocol 1: Synthesis of 2,4-Bis(benzyloxy)benzaldehyde
This protocol is adapted from established procedures for Williamson ether synthesis of benzyloxybenzaldehydes.[11]
Objective: To synthesize 2,4-Bis(benzyloxy)benzaldehyde via O-alkylation of 2,4-dihydroxybenzaldehyde.
Materials:
-
2,4-Dihydroxybenzaldehyde (1.0 eq.)
-
Benzyl Bromide (2.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, >2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate ( >2.5 eq.).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl groups to form the reactive phenoxide nucleophile. An excess is used to drive the reaction to completion and neutralize the HBr byproduct.
-
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Causality: DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
-
-
Alkylation: Add benzyl bromide (2.2 eq.) to the stirring mixture.
-
Causality: A slight excess of the alkylating agent ensures that both hydroxyl groups are benzylated.
-
-
Reaction: Heat the mixture to 70-80°C under a nitrogen atmosphere and allow it to stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating increases the reaction rate. An inert atmosphere prevents potential side reactions.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water, which will cause the product to precipitate.
-
Causality: The organic product is insoluble in water, while the inorganic salts (KBr, excess K₂CO₃) and DMF are water-soluble.
-
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Causality: Ethyl acetate is an effective solvent for extracting the desired product from the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then brine.
-
Causality: Washing removes residual DMF and inorganic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from ethanol to yield the pure 2,4-Bis(benzyloxy)benzaldehyde.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds to a high degree.
-
Protocol 2: ALDH1A3 Inhibition Assay
This protocol describes a general fluorometric assay to determine the inhibitory activity of a test compound against the ALDH1A3 enzyme.[1]
Objective: To quantify the IC₅₀ value of a benzyloxybenzaldehyde isomer against ALDH1A3.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
NAD⁺ (cofactor)
-
Aldehyde substrate (e.g., retinaldehyde)
-
Test compound (isomer) dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Preparation: Prepare stock solutions of the enzyme, NAD⁺, substrate, and test compounds. Create serial dilutions of the test compound in DMSO.
-
Assay Mixture: In each well of the 96-well plate, add the assay buffer, NAD⁺ solution, and the test compound dilution (or DMSO for control wells). The final DMSO concentration should be kept low (e.g., 1% v/v) to avoid affecting enzyme activity.
-
Enzyme Addition: Add the ALDH1A3 enzyme solution to each well to initiate the pre-incubation. Allow the plate to incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction: Add the aldehyde substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader. Monitor the increase in fluorescence (due to the production of NADH from NAD⁺) over time. The excitation wavelength should be set to 340 nm and the emission wavelength to 460 nm.
-
Causality: The rate of NADH production is directly proportional to the enzyme's activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the activity in the inhibitor wells to the activity of the DMSO control wells to get the percent remaining activity.
-
Plot the percent remaining activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow of the ALDH1A3 enzymatic inhibition assay.
Conclusion and Future Outlook
The choice between this compound and its isomers is a strategic decision dictated by the specific synthetic goal or biological target.
-
For reactions sensitive to steric hindrance, 3,4- and 3,5-bis(benzyloxy)benzaldehyde are superior substrates due to their highly accessible aldehyde functionality.[7]
-
For applications where the electronic modulation of the ring or specific ortho-positioning is required for biological activity or subsequent directed ortho-metalation reactions, 2,4- and this compound become the isomers of choice.
-
The benzyloxybenzaldehyde scaffold is a validated starting point for developing potent and selective ALDH1A3 inhibitors, a promising strategy in oncology.[2][14]
A comprehensive, head-to-head experimental comparison of the reactivity and biological activity of all six bis(benzyloxy)benzaldehyde isomers would be a valuable contribution to the field. Such data would provide a definitive guide for chemists and drug developers, enabling more precise and efficient use of these versatile chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 79526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dibenzyloxybenzaldehyde CAS#: 14615-72-6 [amp.chemicalbook.com]
- 6. Buy 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 [smolecule.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2,5-Bis(benzyloxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of standard analytical techniques for the structural validation of 2,5-Bis(benzyloxy)benzaldehyde and its derivatives. These compounds are valuable synthetic intermediates, and confirming their precise molecular structure is a critical step in any research and development pipeline. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. This guide will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting the strengths and limitations of each method through supporting data and detailed protocols.
The Imperative of Structural Integrity
This compound serves as a key building block in the synthesis of various complex organic molecules. The two benzyloxy groups act as protecting groups for the hydroxyl functions, enabling selective reactions at other sites on the molecule. The precise positioning of these bulky groups and the aldehyde functionality dictates the molecule's reactivity, stereochemistry, and ultimately, the biological activity or material properties of its downstream products. Therefore, unambiguous confirmation of the substitution pattern and overall structure is not merely a formality but a foundational requirement for scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and relative number of atoms (primarily ¹H and ¹³C) within a molecule.
Expertise & Experience: The "Why" Behind NMR
We employ both ¹H and ¹³C NMR as they provide complementary information.
-
¹H NMR Spectroscopy is the initial go-to experiment. It reveals the number of distinct proton environments and, through spin-spin coupling, their spatial relationship to neighboring protons. For a this compound derivative, we expect to see characteristic signals for the aldehyde proton, the protons on the central aromatic ring, the distinct protons of the two benzyl groups, and the crucial methylene (-CH₂-) protons that bridge the benzyl and phenyl rings. The integration of these signals—the area under each peak—provides a ratio of the protons in each unique environment, serving as an internal check on the proposed structure.
-
¹³C NMR Spectroscopy maps the carbon framework of the molecule. While it doesn't typically show coupling information in a standard spectrum, it confirms the number of unique carbon environments. This is invaluable for identifying the presence of the carbonyl carbon of the aldehyde, the six distinct carbons of the disubstituted central ring, and the carbons of the benzyloxy groups.
For more complex derivatives or to resolve ambiguities, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish definitive through-bond connectivities, creating a self-validating map of the molecule's structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring signals from the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H nucleus frequency (e.g., 400 MHz).
-
Data Acquisition: Acquire the spectrum. This involves pulsing the sample with radiofrequency energy and recording the resulting signal (Free Induction Decay or FID).
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal.
-
Analysis: Integrate the peaks to determine the relative proton ratios and analyze the splitting patterns (singlet, doublet, triplet, etc.) to infer neighboring protons.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the anticipated chemical shifts for the core structure of this compound. Note that these values can shift depending on the specific derivative.
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Key Characteristics |
| Aldehyde (-CHO) | ~10.4 | ~191.0 | Singlet, downfield due to deshielding by the carbonyl group.[1] |
| Aromatic (Central Ring) | ~7.1 - 7.5 | ~115.0 - 155.0 | Complex multiplet patterns revealing the 1,2,4-substitution. |
| Aromatic (Benzyl Rings) | ~7.3 - 7.5 | ~127.0 - 136.0 | Multiplets, typically integrating to 10H total for two benzyl groups. |
| Methylene (-CH₂-) | ~5.1 | ~70.0 - 71.0 | Singlet, integrating to 4H total for two equivalent benzyl groups. |
Visualization: NMR Workflow
Caption: General workflow for NMR-based structural validation.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in this context is to confirm the molecular weight of the synthesized derivative and, through fragmentation analysis, provide corroborating structural evidence.
Expertise & Experience: The "Why" Behind MS
-
Molecular Ion Peak (M⁺): The most critical piece of data from a mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the intact molecule. This provides immediate confirmation that the desired reaction has occurred. For this compound (C₂₁H₁₈O₃), the expected molecular weight is approximately 318.37 g/mol .[2]
-
High-Resolution Mass Spectrometry (HRMS): For unequivocal formula confirmation, HRMS is the tool of choice. It measures m/z to several decimal places, allowing for the calculation of the exact elemental composition. This level of precision can distinguish between molecules with the same nominal mass but different atomic compositions, providing a high degree of trustworthiness.
-
Fragmentation Pattern: Electron Ionization (EI) is a "hard" ionization technique that causes the molecule to break apart into characteristic fragment ions. For benzyloxy derivatives, the most common and diagnostically significant fragmentation is the cleavage of the benzyl group, resulting in a very stable tropylium cation at m/z 91.[2] The loss of this fragment from the molecular ion provides strong evidence for the presence of a benzyloxy moiety.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the mass spectrometer's source at a slow, constant flow rate.
-
Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets (electrospray). The solvent evaporates, leaving behind charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Data Presentation: Predicted Mass Spectrometry Data
The table below outlines the predicted major ions for this compound in a typical mass spectrum.
| m/z Value | Proposed Ion/Fragment | Significance |
| 318 | [C₂₁H₁₈O₃]⁺ | Molecular Ion (M⁺) |
| 227 | [M - C₇H₇]⁺ | Loss of a benzyl group |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
Note: The base peak is the most intense peak in the spectrum, often the highly stable tropylium ion in this class of compounds.[2]
Visualization: MS Workflow
Caption: A streamlined workflow for mass spectrometry analysis.
Single-Crystal X-ray Crystallography: The Definitive Answer
For absolute and unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.[3][4] It is the only technique that provides a precise three-dimensional map of the atomic arrangement in the solid state, confirming not only the connectivity but also the conformation, bond lengths, and bond angles of the molecule.
Expertise & Experience: The "Why" Behind Crystallography
While NMR confirms the structure in solution and MS confirms the molecular formula, crystallography provides the definitive solid-state structure. This is particularly important for understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing and can influence the material's physical properties.[5] The output is not a spectrum requiring interpretation, but a 3D model of the molecule, leaving no room for ambiguity regarding isomerism.
Trustworthiness: The Self-Validating Nature of Crystallography
The entire process is self-validating. The quality of the final structure is judged by crystallographic refinement statistics, most notably the R-factor (or R-value). This value represents the agreement between the experimentally observed diffraction pattern and the pattern calculated from the proposed 3D structural model. A low R-factor (typically < 5%) indicates an excellent fit and a high degree of confidence in the determined structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. High-purity compound is dissolved in a suitable solvent system, and single crystals are grown, typically by slow evaporation of the solvent.[3]
-
Crystal Mounting: A suitable, defect-free single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector at thousands of different orientations.[6]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and the intensities of each reflection. The initial crystal structure is then solved using computational methods.[3]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method to optimize the atomic positions and thermal parameters, ultimately yielding the final, detailed 3D structure.[6]
Data Presentation: Key Crystallographic Parameters
A crystallographic study would report data similar to that shown in the table below, providing a comprehensive summary of the crystal's properties.
| Parameter | Example Value | Significance |
| Chemical Formula | C₂₁H₁₈O₃ | Confirms the elemental composition in the crystal. |
| Formula Weight | 318.37 | Molecular weight of the repeating unit. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A low value indicates a high-quality structural solution. |
Visualization: X-ray Crystallography Workflow
Caption: The workflow for definitive structure determination via X-ray crystallography.
Objective Comparison of Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atomic connectivity, chemical environment (in solution) | Molecular weight, elemental formula (with HRMS) | Absolute 3D structure, conformation, bond lengths/angles (in solid state) |
| Sample Requirement | ~5-10 mg, soluble, high purity | < 1 mg, soluble | High-quality single crystal |
| Destructive? | No, sample is recoverable | Yes (typically) | No, crystal is preserved |
| Throughput | High (minutes to hours per sample) | Very High (minutes per sample) | Low (days to weeks, crystal growth is bottleneck) |
| Definitiveness | Very high for connectivity, but conformation can be ambiguous | High for formula, indirect for structure | Absolute and unambiguous |
Conclusion: A Complementary Approach
No single technique provides a complete picture. The most rigorous validation of a this compound derivative structure relies on the complementary use of these methods. NMR spectroscopy serves as the primary tool for confirming the covalent framework in the solution phase, where most reactions occur. Mass spectrometry provides a rapid and essential confirmation of the molecular weight and elemental formula. Finally, when absolute certainty is required, or when solid-state properties are of interest, single-crystal X-ray crystallography delivers an unequivocal, three-dimensional structure. By integrating the data from all three techniques, researchers can have the highest degree of confidence in their material, ensuring the integrity and reproducibility of their scientific work.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Synthesis of 2,5-Bis(benzyloxy)benzaldehyde
This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 2,5-Bis(benzyloxy)benzaldehyde, a crucial intermediate in the development of pharmaceuticals and advanced organic materials. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions for catalyst selection and reaction optimization.
Introduction: The Significance of this compound
This compound serves as a versatile building block in organic synthesis. Its structure, featuring two bulky benzyloxy groups ortho and para to an aldehyde, provides a unique scaffold for constructing complex molecules. Notably, derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in various cancers and represents a promising therapeutic target.[1][2] The efficient and high-yield synthesis of this intermediate is therefore a critical step in the discovery and development of novel therapeutics.
The primary route to this compound is the Williamson ether synthesis, starting from the readily available 2,5-dihydroxybenzaldehyde. This reaction involves the O-alkylation of both hydroxyl groups using a benzylating agent. The choice of catalyst and reaction conditions is paramount, directly influencing reaction efficiency, yield, purity, and scalability.
Synthetic Strategy: The Williamson Ether Synthesis Pathway
The formation of this compound from 2,5-dihydroxybenzaldehyde and a benzyl halide (e.g., benzyl bromide) is a classic SN2 reaction.[3][4] The core transformation involves two key steps that occur concurrently:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl groups of the starting material. This generates a more potent nucleophile, the phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anions attack the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage. This occurs twice to yield the final dibenzyloxy product.
The effectiveness of this synthesis hinges on the careful selection of a catalytic system that promotes these steps while minimizing side reactions.
Figure 1: General mechanism for the Williamson ether synthesis of this compound.
Comparative Analysis of Catalytic Systems
Two primary catalytic approaches have proven effective for this synthesis: a conventional base-mediated method and a more advanced phase-transfer catalysis (PTC) method.
System 1: Conventional Base-Mediated Synthesis (Potassium Carbonate)
This is the most widely documented and straightforward method. It employs a mild, inexpensive inorganic base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.[2][4]
Causality Behind Experimental Choices:
-
Base Selection (K₂CO₃): Phenols are acidic enough (pKa ≈ 10) to be deprotonated by a moderately strong base. Potassium carbonate is ideal because it is strong enough to deprotonate the phenol but not so strong that it promotes side reactions like the self-condensation of the aldehyde.[5] Its low cost and ease of handling make it suitable for both lab-scale and industrial applications.[5][6]
-
Solvent Selection (DMF): A polar aprotic solvent like DMF is crucial. It readily dissolves the organic reactants and the phenoxide intermediate, facilitating the SN2 reaction. Unlike protic solvents, it does not form a strong solvation shell around the nucleophile, leaving it more reactive and accelerating the rate of substitution.[3][7]
System 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different, immiscible phases (e.g., a solid base and an organic solution).[8] A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of the reactant anion (the phenoxide) across the phase boundary into the organic phase where it can react with the benzyl halide.[1][9]
Causality Behind Experimental Choices:
-
Catalyst Selection (TBAB): The TBAB catalyst consists of a lipophilic quaternary ammonium cation (TBA⁺) and a bromide anion. In the reaction, the TBA⁺ cation pairs with the phenoxide anion generated by the solid base (e.g., K₂CO₃ or NaOH). This ion pair is soluble in the organic solvent, effectively shuttling the nucleophile into the same phase as the benzyl halide.[10]
-
Benefits of PTC: This approach can lead to significantly faster reaction rates, often at lower temperatures than the conventional method.[9] It can also reduce the need for expensive anhydrous polar aprotic solvents, sometimes allowing for the use of less polar solvents like toluene with an aqueous base, which aligns with green chemistry principles.[11][12]
Experimental Protocols
The following protocols are self-validating systems, providing detailed steps from setup to purification.
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is adapted from standard procedures for O-alkylation of phenols.[2]
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dihydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (3.0 eq., to ensure complete deprotonation of both hydroxyl groups), and anhydrous DMF (approx. 10 mL per gram of starting aldehyde).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add benzyl bromide (2.2 eq.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF). A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be recrystallized from ethanol to afford pure this compound as a white or off-white solid.
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol demonstrates the application of a phase-transfer catalyst to enhance reaction efficiency.[1]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask, combine 2,5-dihydroxybenzaldehyde (1.0 eq.), potassium carbonate (3.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene (approx. 15 mL per gram of starting aldehyde).
-
Reagent Addition: Add benzyl bromide (2.2 eq.) to the mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction by TLC (typically 4-6 hours).
-
Work-up: After cooling, add water to the reaction flask to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 20 mL). Combine all organic layers.
-
Purification: Wash the combined organic phase with water and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol.
Figure 2: General experimental workflow for the synthesis of this compound.
Data-Driven Performance Comparison
The choice of catalytic system has a direct impact on key reaction parameters. The following table summarizes the expected performance based on established chemical principles and literature reports for similar transformations.
| Parameter | System 1: K₂CO₃ in DMF | System 2: Phase-Transfer Catalysis (PTC) | Rationale & Justification |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%) | PTC often leads to more complete reactions and fewer side products by enhancing the nucleophile's reactivity in the organic phase.[1][2] |
| Reaction Time | 8 - 12 hours | 4 - 6 hours | The catalyst accelerates the transport of the phenoxide anion into the reaction phase, significantly increasing the reaction rate.[1][9] |
| Temperature | 70 - 80 °C | 80 - 90 °C | While PTC can sometimes allow for lower temperatures, heating is still required to ensure a sufficient reaction rate with the solid base. |
| Solvent | Anhydrous Polar Aprotic (DMF) | Less Polar Solvents Possible (Toluene) | PTC's main advantage is reducing the reliance on expensive, high-boiling point, and hard-to-remove solvents like DMF.[11] |
| Simplicity | High (simple setup) | Moderate (biphasic system) | The conventional method is a straightforward single-phase reaction, while PTC requires vigorous stirring to manage the two phases. |
| Cost & Scalability | Low reagent cost, but DMF can be expensive to purchase and remove at scale. | Higher initial cost for the catalyst, but potential savings from cheaper solvents and shorter reaction times. | For large-scale synthesis, the benefits of PTC (faster cycles, easier workup) often outweigh the cost of the catalyst.[10] |
Conclusion and Recommendations
Both the conventional base-mediated method and phase-transfer catalysis are highly effective for synthesizing this compound. The optimal choice depends on the specific needs of the researcher and the scale of the synthesis.
-
For Lab-Scale Synthesis & Simplicity: The Potassium Carbonate in DMF method is a reliable and robust choice. It is easy to set up and provides good yields, making it ideal for routine laboratory preparations where cost and reaction time are not the primary constraints.
-
For Optimization & Scalability: Phase-Transfer Catalysis (PTC) is the superior option when seeking to improve efficiency. It offers faster reaction times, potentially higher yields, and greater flexibility in solvent choice, which is a significant advantage for process optimization and industrial-scale production. The ability to avoid solvents like DMF simplifies product work-up and reduces environmental impact.
By understanding the mechanistic principles behind each catalytic system, researchers can better troubleshoot reactions, optimize conditions, and select the most appropriate method to achieve their synthetic goals efficiently and effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. francis-press.com [francis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2,5-Bis(benzyloxy)benzaldehyde
Introduction: The Imperative of Purity in Advanced Synthesis
2,5-Bis(benzyloxy)benzaldehyde is a pivotal intermediate in the synthesis of a multitude of high-value molecules, particularly in the realms of pharmaceuticals and materials science. Its molecular architecture, featuring a reactive aldehyde and two bulky benzyl ether protecting groups, makes it an excellent building block. However, the very features that make it synthetically attractive also predispose it to a range of potential impurities arising from its synthesis and degradation. The presence of even minor impurities can have profound consequences, leading to unpredictable reaction outcomes, reduced yields, and in the context of drug development, the introduction of potentially toxic byproducts.
This guide provides a comprehensive framework for the rigorous purity assessment of commercially available this compound. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to qualify this critical reagent. We will delve into the likely impurities based on its common synthetic route, provide detailed, validated protocols for its analysis by multiple orthogonal techniques, and offer a comparative analysis of what one might expect from different commercial sources.
Anticipating the Impurity Profile: A Look at the Williamson Ether Synthesis
A prevalent method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 2,5-dihydroxybenzaldehyde with a benzyl halide (such as benzyl bromide) in the presence of a base.[1][2] Understanding this synthetic pathway is crucial as it allows us to predict the most probable process-related impurities.
-
Unreacted Starting Materials: The most straightforward impurities are residual 2,5-dihydroxybenzaldehyde and benzyl bromide.
-
Byproducts of Incomplete Reaction: Monobenzylated intermediates, such as 2-hydroxy-5-(benzyloxy)benzaldehyde or 5-hydroxy-2-(benzyloxy)benzaldehyde, can also be present.
-
Side-Reaction Products: The reaction conditions can also lead to the self-condensation of benzyl bromide to form dibenzyl ether. Furthermore, competing elimination reactions with the alkyl halide can occur, especially under strenuous conditions.[3][4]
-
Degradation Products: Aldehydes are notoriously susceptible to oxidation, particularly when exposed to air.[5][6] Therefore, the corresponding carboxylic acid, 2,5-bis(benzyloxy)benzoic acid, is a common degradation impurity.
The following diagram illustrates the workflow for a comprehensive purity assessment of this compound, from initial inspection to quantitative analysis.
References
Safety Operating Guide
Personal protective equipment for handling 2,5-Bis(benzyloxy)benzaldehyde
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2,5-Bis(benzyloxy)benzaldehyde in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and regulations.
Hazard Assessment and Risk Mitigation
Key Principles for Safe Handling: The American Chemical Society advocates for the "RAMP" framework for laboratory safety: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1] This principle should guide all operations involving this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide a robust barrier against exposure.[2][3] The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a primary line of defense in laboratory settings.[4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6] | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile or butyl rubber gloves.[7] Gloves should be inspected before use and changed immediately if contaminated. | Provides a chemical-resistant barrier to prevent skin contact. Aldehyde-resistant materials are crucial.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[2][8] | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | To be used in a certified chemical fume hood.[9][10] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[6][7] | Minimizes the inhalation of potentially harmful vapors or dust. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[2][11] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Engineering Controls
All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][9][10]
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure that the fume hood is operational and the work area is clean and uncluttered.[12] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing the Compound:
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly while stirring.
-
Post-Handling: After use, securely seal the container.[14] Clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any contaminants.[15] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12][16]
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[17]
-
Keep it away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Preparedness for emergencies is a key component of laboratory safety.[1][4]
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][17] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][16] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Characterization
This compound and any materials contaminated with it should be considered hazardous waste.
Disposal Protocol
-
Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not pour chemical waste down the drain.[14] Some aldehydes can be neutralized to less harmful carboxylic acids, but this should only be done by trained personnel following a validated procedure.[18]
Visual Workflow and Decision Making
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE selection workflow for handling the chemical.
Spill Response Decision Tree
References
- 1. acs.org [acs.org]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ipgsf.com [ipgsf.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. wcu.edu [wcu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. acs.org [acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. students.umw.edu [students.umw.edu]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. combi-blocks.com [combi-blocks.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
